AG-024322
Description
CDK1/2/4 Inhibitor this compound is a cyclin-dependent kinase (CDK) inhibitor with antineoplastic activity. This compound selectively inhibits cyclin-dependent kinases (particularly CDK1,2 and 4), enzymes that regulate cell cycle progression. Inhibition of CDK may result in cell cycle arrest, induction of apoptosis, and inhibition of DNA replication and tumor cell proliferation.
Structure
3D Structure
Properties
IUPAC Name |
N-[[5-[3-(4,6-difluoro-1H-benzimidazol-2-yl)-1H-indazol-5-yl]-4-methylpyridin-3-yl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N6/c1-3-26-9-14-10-27-11-17(12(14)2)13-4-5-19-16(6-13)21(31-30-19)23-28-20-8-15(24)7-18(25)22(20)29-23/h4-8,10-11,26H,3,9H2,1-2H3,(H,28,29)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKASOQEXYKAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=CC(=C1C)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=C(C=C5F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837364-57-5 | |
| Record name | AG-24322 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0837364575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AG-24322 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13035 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AG-24322 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/926F8X7TNO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AG-024322: A Technical Guide to its Mechanism of Action as a Pan-CDK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-024322 is a potent, ATP-competitive, multi-targeted cyclin-dependent kinase (CDK) inhibitor with significant antineoplastic activity. By targeting the core machinery of the cell cycle—specifically CDK1, CDK2, and CDK4—this compound induces cell cycle arrest, apoptosis, and a subsequent reduction in tumor proliferation. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways involved.
Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
This compound functions as a pan-CDK inhibitor, demonstrating potent inhibitory activity against CDK1, CDK2, and CDK4.[1] These kinases are pivotal regulators of cell cycle progression. The binding of this compound to the ATP-binding pocket of these CDKs prevents the phosphorylation of their key substrates, leading to the disruption of the cell cycle and the induction of programmed cell death.
Impact on Cell Cycle Progression
The inhibition of CDK4, in complex with cyclin D, prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F family of transcription factors, thereby repressing the transcription of genes required for the G1 to S phase transition. The subsequent inhibition of CDK2, in complex with cyclin E and cyclin A, reinforces this G1/S checkpoint and further prevents entry into the S phase. Finally, inhibition of CDK1, the engine of mitosis, blocks the G2/M transition, preventing cell division. This multi-pronged inhibition leads to a profound cell cycle arrest.
Induction of Apoptosis
The disruption of the cell cycle and the inhibition of critical survival signals by this compound ultimately trigger apoptosis. While the precise apoptotic pathways activated by this compound have not been fully elucidated in dedicated public-domain studies, CDK inhibition is known to induce apoptosis through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic factors, leading to the activation of the caspase cascade.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | Parameter | Value | Cell Line |
| CDK1, CDK2, CDK4 | Ki | 1-3 nM | N/A (Biochemical Assay) |
| Cellular Growth | IC50 | 120 nM | HCT-116 |
Table 2: In Vivo Antitumor Efficacy of this compound in Human Tumor Xenograft Models
| Tumor Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI) |
| Various Origins (8 of 9 models) | 20 | 32% - 86.4% |
| MV522 | 20 (MTD) | 65% |
| MV522 | 10 (1/2 MTD) | 52% |
| MV522 | 5 (1/4 MTD) | Slight Activity |
Table 3: Preclinical Toxicology of this compound in Cynomolgus Monkeys (5-day IV infusion)
| Dose (mg/kg) | Observation |
| 2 | No-adverse-effect level (NOAEL) |
| ≥ 6 | Pancytic bone marrow hypocellularity, lymphoid depletion, vascular injury at injection site |
| 10 | Renal tubular degeneration |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and typical experimental workflows used to characterize its mechanism of action.
References
AG-024322: An In-Depth Technical Guide on its Cyclin-Dependent Kinase Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AG-024322 is a potent, ATP-competitive small molecule inhibitor that demonstrates significant activity against key cell cycle regulators, specifically Cyclin-Dependent Kinase 1 (CDK1), CDK2, and CDK4.[1][2] With inhibitory constants (Ki) in the low nanomolar range, this compound has been shown to induce cell cycle arrest and apoptosis, positioning it as a compound of interest in antineoplastic research.[1][2][3] This document provides a comprehensive overview of the CDK1/2/4 inhibition profile of this compound, including quantitative inhibitory data, detailed experimental methodologies for kinase activity assessment, and visual representations of its mechanism of action and experimental workflows.
Quantitative Inhibition Profile
The inhibitory potency of this compound against CDK1, CDK2, and CDK4 has been determined through various biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound.
| Target Kinase | Inhibition Constant (Kᵢ) | IC₅₀ (Biochemical Assay) | IC₅₀ (Cellular Assay) | Cell Line |
| CDK1 | 1-3 nM[1][2] | 0.1-0.3 µM | Not Specified | Not Specified |
| CDK2 | 1-3 nM[1][2] | 0.1-0.3 µM | Not Specified | Not Specified |
| CDK4 | 1-3 nM[1][2] | 0.1-0.3 µM | 120 nM[1] | HCT-116 |
Mechanism of Action: Targeting the Cell Cycle Engine
This compound functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the CDK enzymes, preventing the phosphorylation of their target substrates.[1][2] This inhibition disrupts the normal progression of the cell cycle, which is tightly regulated by the sequential activation of different CDK-cyclin complexes.
-
CDK4/cyclin D: Active in the early G1 phase, this complex phosphorylates the retinoblastoma protein (Rb), initiating the G1/S transition.
-
CDK2/cyclin E: This complex is crucial for the progression from the G1 to the S phase of the cell cycle.
-
CDK2/cyclin A: Active during the S phase, this complex is involved in DNA replication.
-
CDK1/cyclin B: This complex, also known as the M-phase promoting factor (MPF), drives the cell into mitosis.
By inhibiting CDK1, CDK2, and CDK4, this compound effectively creates roadblocks at multiple critical checkpoints of the cell cycle, leading to cell cycle arrest and, subsequently, apoptosis.[3]
References
AG-024322: A Technical Guide to its ATP-Competitive Inhibition of Cyclin-Dependent Kinases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AG-024322, a potent, ATP-competitive, small-molecule inhibitor of cyclin-dependent kinases (CDKs). This compound has demonstrated significant anti-proliferative activity in a range of preclinical models, establishing it as a valuable tool for cancer research and a noteworthy candidate in the landscape of CDK inhibitors. This document details its mechanism of action, quantitative inhibitory activity, and the experimental methodologies used in its characterization.
Core Mechanism of Action: ATP-Competitive Binding
This compound functions as a pan-CDK inhibitor, primarily targeting the cell cycle kinases CDK1, CDK2, and CDK4. Its mechanism of action is centered on its ability to compete with adenosine triphosphate (ATP) for binding to the catalytic cleft of these kinases. By occupying the ATP-binding pocket, this compound prevents the phosphorylation of key substrates, such as the Retinoblastoma (Rb) protein, which are critical for cell cycle progression. This inhibition leads to cell cycle arrest at multiple phases, ultimately inducing apoptosis in cancer cells. The potent and selective nature of this compound's inhibition underscores its design as a multi-targeted agent against the deregulated CDK activity characteristic of many human cancers.
Quantitative Inhibitory and Anti-proliferative Activity
The following tables summarize the key quantitative data reported for this compound, showcasing its potent inhibitory activity against target kinases and its efficacy in cellular and in vivo models.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | Inhibition Constant (Ki) |
| CDK1 | 1-3 nM |
| CDK2 | 1-3 nM |
| CDK4 | 1-3 nM |
Table 2: Cellular Anti-proliferative Activity
| Cell Line | Assay Type | Parameter | Value |
| HCT-116 (Human Colon Carcinoma) | Growth Inhibition | IC50 | 120 nM |
| Human PBMCs | ATP content (Viability) | TC50 | 1.4 µM |
| Multiple Human Tumor Cell Lines | Antiproliferative Activity | IC50 | 30 - 200 nM |
Table 3: In Vivo Anti-tumor Efficacy
| Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Human Tumor Xenografts (various origins) | 20 mg/kg | 32% - 86.4% | |
| MV522 Tumor Model | 20 mg/kg (MTD) | 65% | |
| MV522 Tumor Model | 1/2 MTD | 52% |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental logic, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits multiple CDKs, blocking cell cycle progression.
Caption: Workflow for in vitro characterization of this compound.
Experimental Protocols
While the precise, detailed protocols from the original preclinical studies of this compound are not publicly available, the following sections describe the standard and likely methodologies employed for the key experiments.
In Vitro Kinase Inhibition Assay (Determination of Ki)
This assay is designed to quantify the inhibitory potency of this compound against its target CDK enzymes.
1. Reagents and Materials:
-
Enzymes: Recombinant human CDK1/Cyclin B, CDK2/Cyclin E, CDK2/Cyclin A, and CDK4/Cyclin D1.
-
Substrates: Histone H1 for CDK1 and CDK2; Retinoblastoma protein (Rb) fragment for CDK4.
-
ATP: [γ-33P]ATP or an ATP analog for non-radioactive detection methods.
-
Inhibitor: this compound serially diluted in DMSO.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and BSA.
-
Detection System: Phosphorimager for radioactive assays or a luminescence/fluorescence plate reader for non-radioactive assays.
2. Procedure:
-
Prepare a reaction mixture containing the specific CDK/cyclin complex and its corresponding substrate in the assay buffer.
-
Add serial dilutions of this compound to the reaction mixture and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-33P]ATP).
-
Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively to remove unincorporated [γ-33P]ATP.
-
Quantify the incorporated radioactivity on the filter mat using a phosphorimager.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.
Cellular Proliferation Assay (Determination of IC50)
This assay measures the effect of this compound on the proliferation of cancer cell lines.
1. Reagents and Materials:
-
Cell Line: HCT-116 human colon carcinoma cells.
-
Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum and antibiotics.
-
Inhibitor: this compound serially diluted in DMSO.
-
Assay Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar viability reagent (e.g., CellTiter-Glo).
-
Solubilization Solution: DMSO or a detergent-based solution to dissolve formazan crystals.
2. Procedure:
-
Harvest HCT-116 cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Human Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
1. Materials and Methods:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice).
-
Cell Line: MV522 human lung carcinoma cells or other suitable tumor cell lines.
-
Inhibitor Formulation: this compound formulated in a suitable vehicle for intravenous or oral administration.
-
Calipers: For measuring tumor dimensions.
2. Procedure:
-
Subcutaneously implant a suspension of tumor cells (e.g., 5 x 106 MV522 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Administer this compound at the predetermined dose (e.g., 20 mg/kg) and schedule (e.g., daily for 5 days). The control group receives the vehicle alone.
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (length x width2) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group at the end of the study / mean tumor volume of the control group at the end of the study)] x 100.
This guide provides a comprehensive overview of the technical aspects of this compound, offering valuable insights for researchers and professionals in the field of oncology drug development. The provided data and methodologies can serve as a foundation for further investigation and understanding of this potent CDK inhibitor.
An In-depth Technical Guide to AG-024322 (CAS Number 837364-57-5): A Pan-Cyclin-Dependent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-024322 is a potent, ATP-competitive, multi-targeted inhibitor of cyclin-dependent kinases (CDKs), with primary activity against CDK1, CDK2, and CDK4.[1][2] Developed as a potential antineoplastic agent, this compound demonstrated broad-spectrum anti-proliferative activity in preclinical models through the induction of cell cycle arrest and apoptosis.[1][3] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and toxicological profile. Detailed summaries of experimental methodologies are provided to support further research and understanding of this compound.
Introduction
The cell division cycle is a fundamental process in eukaryotic organisms, and its dysregulation is a hallmark of cancer.[3] Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, in complex with their regulatory cyclin partners, orchestrate the progression through the different phases of the cell cycle.[4] Given their central role in cell proliferation, CDKs have been a major focus of targeted cancer therapy.
This compound emerged as a "pan-CDK" inhibitor, targeting multiple members of the CDK family involved in cell cycle regulation.[1] This multi-targeted approach was hypothesized to provide a robust anti-tumor effect across a range of cancer types. Preclinical studies demonstrated that this compound effectively inhibits the phosphorylation of CDK substrates, leading to cell cycle arrest and induction of apoptosis in cancer cell lines and in vivo tumor models.[1]
This document serves as a detailed technical resource, consolidating the publicly available data on this compound to facilitate a deeper understanding of its biological and pharmacological properties.
Mechanism of Action
This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of CDK1, CDK2, and CDK4, thereby inhibiting their kinase activity.[2] This inhibition disrupts the normal progression of the cell cycle.
-
Inhibition of CDK4/Cyclin D: In the G1 phase, CDK4, in complex with cyclin D, phosphorylates the retinoblastoma protein (pRb). This phosphorylation releases the E2F transcription factor, which then activates the transcription of genes required for S phase entry. By inhibiting CDK4, this compound prevents pRb phosphorylation, maintaining it in its active, E2F-bound state and thus arresting the cell cycle in G1.
-
Inhibition of CDK2/Cyclin E and CDK2/Cyclin A: CDK2, in conjunction with cyclin E and then cyclin A, is crucial for the G1/S transition and S phase progression. Inhibition of CDK2 by this compound further enforces the G1 arrest and prevents DNA replication.
-
Inhibition of CDK1/Cyclin B: The CDK1/cyclin B complex is essential for the G2/M transition and entry into mitosis. Inhibition of CDK1 by this compound leads to a G2/M arrest.
The combined inhibition of these key cell cycle kinases ultimately leads to a halt in cell proliferation and, in many cancer cells, the induction of programmed cell death (apoptosis).[1][3]
Signaling Pathway Diagram
Data Presentation
In Vitro Activity
| Parameter | Target | Value | Cell Line / System | Reference |
| Ki | CDK1, CDK2, CDK4 | 1-3 nM | Biochemical Assay | [2] |
| IC50 | Cell Growth | 120 nM | HCT-116 | [2] |
| TC50 | Cell Viability | 1.4 µM | Human PBMCs | [2] |
In Vivo Efficacy
| Tumor Model | Treatment | TGI (%) | Reference |
| Multiple Human Tumor Xenografts | 20 mg/kg | 32 - 86.4 | [1][2] |
| MV522 | 20 mg/kg (MTD) | 65 | [1][2] |
| MV522 | 10 mg/kg (1/2 MTD) | 52 | [1][2] |
| MV522 | 5 mg/kg (1/4 MTD) | Slight Activity | [1][2] |
TGI: Tumor Growth Inhibition; MTD: Maximum Tolerated Dose
Preclinical Toxicology
| Species | Dosing | NOAEL | Key Findings | Reference |
| Cynomolgus Monkey | 2, 6, 10 mg/kg (IV infusion, 5 days) | 2 mg/kg | At ≥6 mg/kg: pancytic bone marrow hypocellularity, lymphoid depletion, vascular injury at injection site. At 10 mg/kg: renal tubular degeneration. | [5] |
Pharmacokinetics
| Species | Dose | Route | AUC(0-24.5) | t1/2 | Reference |
| Cynomolgus Monkey | 2 mg/kg | IV infusion | 2.11 µg·h/mL | 6.69 - 8.87 h | [5] |
Experimental Protocols
The following sections describe the general methodologies employed in the preclinical characterization of this compound. Specific parameters for this compound studies are included where available.
CDK Inhibition Kinase Assay
Objective: To determine the inhibitory activity of this compound against CDK1, CDK2, and CDK4.
General Protocol (based on radioactive filter binding assay):
-
Reaction Mixture Preparation: A reaction buffer containing HEPES, MgCl₂, MnCl₂, Na-orthovanadate, and DTT is prepared.
-
Enzyme and Substrate: Recombinant human CDK/cyclin complexes (e.g., CDK1/Cyclin B, CDK2/Cyclin A, CDK4/Cyclin D) and a suitable substrate (e.g., Histone H1 or a specific peptide substrate like a fragment of Rb) are added to the reaction mixture.[6][7]
-
Inhibitor Addition: this compound is serially diluted and added to the reaction wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination and Detection: The reaction is stopped, and the reaction mixture is spotted onto a phosphocellulose filter membrane. The membrane is washed to remove unincorporated [γ-³²P]ATP. The amount of incorporated radiolabel into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ or Ki values are determined by non-linear regression analysis.
Cell-Based Assays
Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.
General Protocol:
-
Cell Seeding: Cancer cells (e.g., HCT-116) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified duration (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells, and the IC₅₀ value is determined.
Objective: To determine the effect of this compound on cell cycle distribution.
General Protocol:
-
Cell Treatment: Cells are treated with this compound for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold ethanol (e.g., 70%).
-
Staining: Fixed cells are washed and stained with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase A to eliminate RNA staining.
-
Flow Cytometry: The DNA content of individual cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Objective: To detect and quantify apoptosis induced by this compound.
General Protocol:
-
Cell Treatment: Cells are treated with this compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and a viability dye like propidium iodide (PI) are added.
-
Incubation: Cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: Cells are categorized into four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
General Protocol:
-
Cell Culture and Implantation: Human cancer cells (e.g., HCT-116, MV522) are cultured, harvested, and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into control and treatment groups. This compound is administered intravenously at various doses (e.g., 5, 10, 20 mg/kg) for a specified schedule (e.g., daily for 5 days).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated. Tumors may be excised for further analysis.
Experimental Workflow Diagram
Pharmacodynamic Biomarker Analysis
Objective: To confirm the on-target activity of this compound in vivo.
General Protocol:
-
Tumor Collection and Processing: Tumors from treated and control animals are excised and either snap-frozen for lysate preparation or fixed in formalin and embedded in paraffin.
-
Western Blot: Tumor lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Rb (e.g., at Ser795) and total Rb.
-
Immunohistochemistry (IHC): Paraffin-embedded tumor sections are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then incubated with a primary antibody against phospho-Rb, followed by a secondary antibody and a detection system.
-
Analysis: The levels of phosphorylated Rb are compared between treated and control groups.
General Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are prepared as for pRb IHC.
-
Staining: Sections are incubated with an anti-Ki67 antibody, a marker of cell proliferation.
-
Visualization and Quantification: The staining is visualized, and the percentage of Ki67-positive cells is determined by manual counting or image analysis software.
General Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are prepared.
-
Staining: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is performed to detect DNA fragmentation, a hallmark of apoptosis.
-
Analysis: The number of TUNEL-positive (apoptotic) cells is quantified.
Metabolism
In vitro studies using human liver microsomes and hepatocytes have shown that the major metabolic pathways for this compound are glucuronidation and oxidation.[3] The UDP-glucuronosyltransferase isoform UGT1A1 was identified as the predominant enzyme responsible for glucuronidation, while cytochrome P450 3A (CYP3A) was the primary enzyme mediating oxidation.[3] The in vitro data suggested that glucuronidation is the more significant clearance pathway compared to oxidation.[3]
Clinical Development
A Phase I clinical trial (NCT00147485) was initiated to evaluate the safety, pharmacokinetics, and pharmacodynamics of intravenously administered this compound in patients with advanced solid tumors and non-Hodgkin's lymphoma.[6][8] The study was prematurely discontinued in 2007. The stated reason for discontinuation was the inability of the compound to adequately differentiate from other treatment options based on clinical endpoints and the necessary product profile, and not due to safety concerns.[6]
Conclusion
This compound is a potent pan-CDK inhibitor that demonstrated significant anti-tumor activity in a range of preclinical models. Its mechanism of action, through the inhibition of key cell cycle kinases, leads to cell cycle arrest and apoptosis. While the compound showed promise in early development, it did not proceed through clinical trials due to a lack of differentiation from other therapeutic options. The data and methodologies summarized in this technical guide provide a valuable resource for researchers in the field of cell cycle biology and cancer drug development, offering insights into the preclinical evaluation of multi-targeted kinase inhibitors.
References
- 1. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Considerations for Whole-Slide Analysis of Murine Xenografts Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. HTScan® CDK1/CycB Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. Quantitative immunohistochemistry for evaluating the distribution of Ki67 and other biomarkers in tumor sections and use of the method to study repopulation in xenografts after treatment with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
AG-024322: A Technical Guide to a Pan-Cyclin-Dependent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-024322 is a potent, ATP-competitive, small molecule inhibitor targeting key cyclin-dependent kinases (CDKs) that are fundamental to the regulation of the cell division cycle. Developed by Pfizer, this pan-CDK inhibitor demonstrates significant activity against CDK1, CDK2, and CDK4, enzymes often deregulated in various forms of cancer. Inhibition of these kinases leads to cell cycle arrest and the induction of apoptosis in cancer cells, highlighting its potential as an antineoplastic agent. This document provides a comprehensive technical overview of this compound, including its inhibitory activity, the experimental protocols for kinase assessment, and its mechanism of action within cellular signaling pathways.
Quantitative Data on Inhibitory Activity
This compound exhibits potent inhibitory action against key cell cycle kinases and broad-spectrum anti-proliferative activity against various human tumor cell lines.
Enzymatic Inhibition (Ki Values)
This compound demonstrates potent, direct inhibition of CDK1, CDK2, and CDK4, with reported Ki values in the low nanomolar range.
| Target Kinase | Reported Ki Value (nM) |
| CDK1 | 1 - 3 |
| CDK2 | 1 - 3 |
| CDK4 | 1 - 3 |
| Data sourced from MedChemExpress. |
Cellular Anti-proliferative Activity (IC50 Values)
The compound shows potent anti-proliferative effects across multiple human tumor cell lines.
| Cell Line | Cancer Type | Reported IC50 Value (nM) |
| HCT-116 | Colon Cancer | 120 |
| Multiple Human Tumor Cell Lines | Various | 30 - 200 |
| Data sourced from MedChemExpress and an American Association for Cancer Research abstract. |
Mechanism of Action: Cell Cycle Regulation
This compound functions as an ATP-competitive inhibitor of CDKs, blocking the phosphorylation of key substrates required for cell cycle progression. A primary target of the CDK4/6-cyclin D and CDK2-cyclin E complexes is the Retinoblastoma (Rb) tumor suppressor protein. By preventing the hyperphosphorylation of Rb, this compound keeps Rb in its active, hypophosphorylated state. In this state, Rb remains bound to the E2F family of transcription factors, preventing the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. This blockade ultimately leads to G1 cell cycle arrest and can subsequently induce apoptosis. The inhibition of CDK1-cyclin B disrupts the G2/M transition, further contributing to the anti-proliferative effects of the compound.
Signaling Pathway Diagram
The following diagram illustrates the points of inhibition of this compound within the cell cycle signaling pathway.
Caption: this compound inhibits CDK1, CDK2, and CDK4/6, blocking Rb phosphorylation and cell cycle progression.
Experimental Protocols
The determination of Ki and IC50 values for kinase inhibitors like this compound involves various biochemical and cellular assays. Below are detailed methodologies representative of those used to characterize such compounds.
Biochemical Kinase Inhibition Assay (Determination of Ki)
This protocol outlines a generic method for determining the inhibitory constant (Ki) of a compound against a purified kinase using a luminescence-based assay that measures ATP consumption.
a. Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during an enzymatic reaction. The kinase reaction is terminated, and remaining ATP is depleted. Then, the ADP is converted to ATP, and a luciferase/luciferin reaction generates a light signal that is proportional to the ADP produced and thus to the kinase activity.
b. Materials:
-
Purified, active recombinant human CDK1/Cyclin B, CDK2/Cyclin E, or CDK4/Cyclin D1
-
Appropriate substrate (e.g., Rb protein fragment or a specific peptide)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
This compound (or test inhibitor) serially diluted in DMSO
-
384-well opaque plates
c. Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to achieve the final desired concentrations.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase-cyclin complex solution (e.g., 4 ng of CDK2/Cyclin E1).
-
To initiate the reaction, add 2 µL of a substrate/ATP mixture.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The Ki value is calculated using the Cheng-Prusoff equation, which relates the Ki to the IC50 value, the concentration of ATP, and the Michaelis-Menten constant (Km) of the kinase for ATP.
Cellular Anti-proliferative Assay (Determination of IC50)
This protocol describes a method to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
a. Principle: A cell viability assay, such as the crystal violet assay, is used to quantify the number of viable cells remaining after treatment with the inhibitor. The absorbance of the stained cells is proportional to the cell number.
b. Materials:
-
Human cancer cell line (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well cell culture plates
-
Crystal Violet solution (0.5% in 25% methanol)
-
Sorensen's buffer (0.1 M sodium citrate, pH 4.2, in 50% ethanol)
c. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium and add them to the wells. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Cell Staining:
-
Carefully remove the medium.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes.
-
Wash the wells with PBS.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Wash the wells extensively with water to remove excess stain and allow the plate to dry.
-
-
Dye Solubilization: Add Sorensen's buffer to each well to solubilize the stain.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
The following diagram provides a logical workflow for a typical kinase inhibitor screening and characterization process.
Caption: Workflow for determining the biochemical and cellular activity of a kinase inhibitor.
AG-024322 in vitro kinase assay
An In-Depth Technical Guide to AG-024322 In Vitro Kinase Assays
Introduction
This compound is a potent, ATP-competitive, and cell-permeable small molecule inhibitor of cyclin-dependent kinases (CDKs).[1] It exhibits broad-spectrum activity, primarily targeting CDKs involved in cell cycle regulation, such as CDK1, CDK2, and CDK4.[1][2][3] This activity leads to cell cycle arrest and the induction of apoptosis, making this compound a subject of interest in oncology research.[1][2] This guide provides a comprehensive overview of its mechanism, inhibitory activity, and the methodologies used for its characterization in vitro.
Mechanism of Action
This compound functions as a pan-CDK inhibitor by competing with ATP for the binding site on the kinase.[1] By occupying this site, it prevents the phosphorylation of key substrates that are essential for cell cycle progression. The primary targets—CDK1, CDK2, and CDK4—are crucial regulators of the G1/S and G2/M phases of the cell cycle.[4] Inhibition of these kinases disrupts the normal cell cycle, leading to arrest and subsequent apoptosis in cancer cells.[2]
Quantitative Inhibitory Activity
The potency of this compound has been quantified against several key cell cycle kinases. The data below summarizes its inhibitory constants (Ki) from enzymatic assays and its half-maximal inhibitory concentration (IC50) in a cellular context.
| Target Kinase | Inhibition Constant (Kᵢ) | Cellular IC₅₀ (HCT-116 cells) |
| CDK1 | 1-3 nM | - |
| CDK2 | 1-3 nM | - |
| CDK4 | 1-3 nM | - |
| Cellular Assay | - | 120 nM |
| Data sourced from MedChemExpress.[1] |
CDK Signaling Pathway and this compound Inhibition
The diagram below illustrates the central role of CDKs in driving the cell cycle and the points of inhibition by this compound. In the G1 phase, mitogenic signals activate Cyclin D-CDK4/6 complexes, which phosphorylate the retinoblastoma protein (Rb). This releases the E2F transcription factor, promoting the expression of genes required for S phase, including Cyclin E. The subsequent formation of Cyclin E-CDK2 complexes further phosphorylates Rb, reinforcing the commitment to DNA replication. As the cell progresses, Cyclin A-CDK2 and Cyclin A/B-CDK1 complexes regulate the S and G2/M phases, respectively. This compound exerts its anti-proliferative effects by inhibiting CDK1, CDK2, and CDK4.
Caption: CDK-mediated cell cycle progression and points of inhibition by this compound.
Experimental Protocol: In Vitro Kinase Assay
This section details a representative protocol for determining the inhibitory activity of this compound against a specific CDK/cyclin complex. This protocol is a synthesis of common methodologies.[5][6][7][8] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is described here as it provides a non-radioactive, high-throughput method for measuring kinase activity.
I. Materials and Reagents
-
Kinase: Recombinant human CDK/cyclin complex (e.g., CDK2/Cyclin A).
-
Substrate: A suitable peptide substrate for the kinase (e.g., a derivative of Histone H1).
-
Inhibitor: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM), followed by serial dilutions.
-
ATP: High-purity ATP solution.
-
Kinase Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and BSA. A sample composition: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT.
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Plates: White, opaque, 384-well microplates suitable for luminescence measurements.
II. Experimental Procedure
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration of 1% or less to avoid solvent effects. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
Prepare the kinase/substrate master mix by diluting the recombinant kinase and peptide substrate in kinase buffer to the desired final concentrations.
-
-
Kinase Reaction:
-
Add 5 µL of the appropriate this compound dilution or control solution to the wells of the 384-well plate.
-
Add 10 µL of the kinase/substrate master mix to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase.
-
Incubate the reaction at 30°C for 60-90 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection (ADP-Glo™ Assay):
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40-50 minutes.
-
Convert the generated ADP to ATP and measure light output by adding 50 µL of Kinase Detection Reagent to each well.
-
Incubate for another 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
III. Data Analysis
-
Subtract the "no enzyme" background signal from all other measurements.
-
Normalize the data by expressing the remaining kinase activity in each well as a percentage of the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
In Vitro Kinase Assay Workflow
The following diagram outlines the logical flow of the experimental protocol described above.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Ag-24322 | C23H20F2N6 | CID 135413565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. njms.rutgers.edu [njms.rutgers.edu]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro kinase assay [protocols.io]
- 8. researchgate.net [researchgate.net]
AG-024322: An In-Depth Technical Guide on its Effect on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-024322 is a potent, multi-targeted small molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative activity across a broad spectrum of human tumor cell lines.[1] As a pan-CDK inhibitor, it primarily targets CDK1, CDK2, and CDK4, key regulators of cell cycle progression.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making these enzymes attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the effects of this compound on cell cycle progression, including its mechanism of action, detailed experimental protocols for its characterization, and a summary of its inhibitory activities.
Data Presentation
Inhibitory Activity of this compound
This compound exhibits potent inhibitory activity against key cell cycle CDKs and demonstrates broad-spectrum anti-proliferative effects in various cancer cell lines.
| Target | Inhibition Constant (Ki) |
| CDK1 | 1-3 nM[1] |
| CDK2 | 1-3 nM[1] |
| CDK4 | 1-3 nM[1] |
Table 1: Kinase inhibitory activity of this compound.
| Cell Line | IC50 (Antiproliferative Activity) |
| Multiple Human Tumor Cell Lines | 30 - 200 nM[1] |
| HCT-116 | 120 nM[1] |
Table 2: Antiproliferative activity of this compound in various cancer cell lines.
Effect of this compound on Cell Cycle Distribution
| Treatment | Concentration | Time (hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | - | 24 | 45% | 35% | 20% |
| This compound | 50 nM | 24 | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| This compound | 100 nM | 24 | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| This compound | 200 nM | 24 | [Data Not Available] | [Data Not Available] | [Data Not Available] |
Table 3: Representative table for cell cycle distribution analysis of a cancer cell line treated with this compound. Specific quantitative data for this compound is not publicly available.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of a cancer cell line using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 50 nM, 100 nM, 200 nM) and a vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence).
-
Western Blot Analysis of Retinoblastoma (Rb) Protein Phosphorylation
This protocol describes the detection of changes in the phosphorylation status of the Retinoblastoma (Rb) protein, a key substrate of CDKs, in response to this compound treatment.
Materials:
-
Cancer cell line
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-Rb (e.g., Ser780, Ser807/811)
-
Anti-total Rb
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described in the flow cytometry protocol.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Rb and a loading control to normalize the data.
Mandatory Visualization
Signaling Pathway of this compound Action
Figure 1: Simplified signaling pathway illustrating the mechanism of action of this compound.
Experimental Workflow for Evaluating this compound
Figure 2: Experimental workflow for characterizing the effect of this compound on cell cycle progression.
Conclusion
This compound is a potent inhibitor of CDK1, CDK2, and CDK4, leading to cell cycle arrest and inhibition of cancer cell proliferation. Its mechanism of action involves the direct inhibition of these key cell cycle regulators, thereby preventing the phosphorylation of crucial substrates like the Retinoblastoma protein. While the qualitative effects of this compound on the cell cycle are established, further studies are needed to provide detailed quantitative data on its impact on cell cycle phase distribution in various cancer models. The experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation and characterization of this and other CDK inhibitors.
References
An In-depth Technical Guide on AG-024322-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-024322 is a potent, ATP-competitive, multi-targeted inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, and CDK4 with Ki values in the nanomolar range.[1][2] By inhibiting these key regulators of the cell cycle, this compound effectively induces cell cycle arrest and triggers apoptosis, demonstrating broad-spectrum anti-proliferative activity across various human tumor cell lines.[2] This technical guide provides a comprehensive overview of the core mechanisms of this compound-induced apoptosis, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of CDK1, CDK2, and CDK4.[2] These kinases are crucial for the progression of the cell cycle. Their inhibition leads to cell cycle arrest, which, if sustained, can trigger the intrinsic apoptotic pathway. This process is characterized by the activation of a cascade of caspases, cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP), and ultimately, programmed cell death.[3][4]
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy and activity of this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value (nM) |
| CDK1 | Ki | 1-3[2] |
| CDK2 | Ki | 1-3[2] |
| CDK4 | Ki | 1-3[2] |
| HCT-116 cells | IC50 | 120[2] |
Table 2: In Vivo Anti-Tumor Activity of this compound
| Tumor Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI) |
| Human Tumor Xenografts | 20 | 32% - 86.4%[2] |
| MV522 Tumor Model | 20 | 65%[2] |
Signaling Pathways
The induction of apoptosis by this compound primarily follows the intrinsic, or mitochondrial, pathway. The inhibition of CDKs leads to cell cycle arrest, which acts as a cellular stress signal. This signal is relayed to the mitochondria, leading to the activation of the caspase cascade.
Experimental Workflows
The following diagram illustrates a general workflow for investigating the apoptotic effects of this compound in a cancer cell line.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
AG-024322: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-024322 is a potent, multi-targeted inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, and CDK4.[1] These kinases are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making this compound a compound of interest in oncology research. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, based on available preclinical data. It should be noted that a Phase I clinical trial (NCT00147485) was initiated but prematurely discontinued in 2007 due to the inability to differentiate the compound from other treatment options, not due to safety concerns.[2] As a result, publicly available human pharmacokinetic data is limited.
Pharmacokinetics
Preclinical studies, primarily in cynomolgus monkeys, have provided initial insights into the pharmacokinetic profile of this compound. The compound has been shown to have a moderate to high systemic clearance across preclinical species.[3]
Preclinical Pharmacokinetic Parameters
The following table summarizes the available pharmacokinetic data for this compound in cynomolgus monkeys following intravenous infusion.
| Parameter | Value | Species | Dosing | Source |
| No-Adverse-Effect-Level (NOAEL) | 2 mg/kg | Cynomolgus Monkey | 30-min IV infusion once daily for 5 days | [4] |
| AUC(0-24.5) at NOAEL | 2.11 µg·h/mL | Cynomolgus Monkey | 30-min IV infusion once daily for 5 days | [4] |
| Terminal Phase Half-Life (t1/2) | 6.69 to 8.87 hours | Cynomolgus Monkey | 30-min IV infusion once daily for 5 days at doses of 2, 6, and 10 mg/kg | [4] |
No sex-related differences in toxicokinetics or plasma accumulation were observed over 5 days of dosing.[4]
Metabolism
The metabolism of this compound has been investigated through in vitro studies using human liver microsomes and hepatocytes. These studies have identified two primary metabolic pathways: glucuronidation and oxidation.[3]
Metabolic Pathways
-
Glucuronidation: This is the major metabolic pathway for this compound. The primary enzyme responsible for this conjugation is UDP-glucuronosyltransferase 1A1 (UGT1A1).[3]
-
Oxidation: This is a secondary metabolic pathway mediated predominantly by the cytochrome P450 enzyme, CYP3A.[3]
In vitro kinetic studies in human liver microsomes suggest that the glucuronidation activity is approximately three times higher than that of CYP-mediated oxidation.[3]
Visualizing Metabolic Pathways
Caption: Major metabolic pathways of this compound.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic and metabolism studies of this compound are not publicly available. However, based on standard methodologies in the field, the following representative protocols can be outlined.
In Vitro Metabolism in Human Liver Microsomes
This protocol describes a general procedure to assess the metabolic stability of a compound like this compound in human liver microsomes.
Objective: To determine the rate of disappearance of the parent compound and identify major metabolites.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
Alamethicin (a pore-forming agent to ensure access of UDPGA to UGT enzymes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer, HLM, and the NADPH regenerating system. For glucuronidation assays, also include UDPGA and alamethicin.
-
Pre-incubation: Pre-incubate the master mix at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding this compound (typically dissolved in a small volume of DMSO) to the pre-warmed incubation mixture. The final concentration of the test compound and HLM protein should be optimized.
-
Incubation: Incubate the mixture at 37°C with gentle shaking.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Termination: Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to the aliquot. This will precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of this compound and the formation of metabolites using a validated LC-MS/MS method.
Enzyme Inhibition Assay (IC50 Determination) for CYP3A4 and UGT1A1
This protocol outlines a general method to determine the inhibitory potential of this compound on the activity of CYP3A4 and UGT1A1.
Objective: To determine the concentration of this compound that causes 50% inhibition (IC50) of the metabolic activity of CYP3A4 and UGT1A1.
Materials:
-
This compound
-
Recombinant human CYP3A4 or UGT1A1 enzymes (or HLM)
-
Specific probe substrates for each enzyme (e.g., midazolam for CYP3A4, estradiol for UGT1A1)
-
NADPH regenerating system (for CYP3A4 assay)
-
UDPGA (for UGT1A1 assay)
-
Phosphate buffer (pH 7.4)
-
A range of concentrations of this compound
-
Positive control inhibitors for each enzyme (e.g., ketoconazole for CYP3A4, bilirubin for UGT1A1)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare incubation mixtures containing the enzyme, buffer, and either the NADPH regenerating system (for CYP3A4) or UDPGA (for UGT1A1).
-
Inhibitor Addition: Add varying concentrations of this compound, a positive control inhibitor, or vehicle control (e.g., DMSO) to the incubation mixtures.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period.
-
Initiation of Reaction: Initiate the reaction by adding the specific probe substrate.
-
Incubation: Incubate at 37°C for a predetermined time that ensures linear metabolite formation.
-
Reaction Termination: Stop the reaction with a cold organic solvent.
-
Sample Processing: Process the samples as described in the metabolism protocol.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
Visualizing Experimental Workflow
Caption: General workflows for in vitro metabolism and enzyme inhibition studies.
CDK Signaling Pathway Inhibition
This compound exerts its therapeutic effect by inhibiting CDK1, CDK2, and CDK4, which are key regulators of cell cycle progression.
-
CDK4/6 and CDK2 are critical for the G1 to S phase transition. They phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors that drive the expression of genes required for DNA replication.
-
CDK1 (also known as CDC2) is essential for the G2 to M phase transition and the initiation of mitosis.
By inhibiting these CDKs, this compound can induce cell cycle arrest at these critical checkpoints, preventing cancer cell proliferation.
Visualizing the CDK Signaling Pathway
Caption: Inhibition of the CDK signaling pathway by this compound.
Conclusion
This compound is a multi-targeted CDK inhibitor with a metabolic profile dominated by UGT1A1-mediated glucuronidation. Preclinical pharmacokinetic data in cynomolgus monkeys indicate a half-life of approximately 7-9 hours. The discontinuation of its clinical development has limited the availability of comprehensive pharmacokinetic and metabolism data in humans. The information and representative protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development, offering insights into the preclinical characteristics of this compound. Further investigation would be required to fully elucidate its clinical pharmacokinetic and metabolic profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Characterization of in vitro and in vivo metabolism of this compound, a novel cyclin-dependent kinase (CDK) [scirp.org]
- 4. Toxicity and toxicokinetics of the cyclin-dependent kinase inhibitor this compound in cynomolgus monkeys following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
AG-024322: A Technical Guide to Solubility for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of AG-024322, a potent, ATP-competitive pan-cyclin-dependent kinase (CDK) inhibitor. This compound targets CDK1, CDK2, and CDK4, key regulators of the cell cycle, and has demonstrated broad-spectrum anti-tumor activity.[1] Understanding the solubility of this compound is critical for its effective use in preclinical research and for the development of potential therapeutic applications.
Core Solubility Profile
This compound exhibits high solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro assays. However, its calculated LogP of 3.7 suggests limited aqueous solubility.[2] This characteristic necessitates the use of co-solvent systems for in vivo applications.
Data Presentation: Quantitative Solubility of this compound
The following table summarizes the available quantitative solubility data for this compound in various solvents and solvent systems.
| Solvent/Solvent System | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (238.98 mM) | Ultrasonic treatment may be required for complete dissolution. The hygroscopic nature of DMSO can impact solubility; using newly opened DMSO is recommended. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.97 mM) | This formulation yields a clear solution and is suitable for in vivo studies.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.97 mM) | This formulation also produces a clear solution for in vivo administration.[3] |
| Aqueous Buffers (e.g., PBS, Water) | Data not available | Based on its physicochemical properties (LogP 3.7), this compound is predicted to have low solubility in aqueous solutions. |
| Ethanol | Data not available | While specific data is unavailable, based on its chemical structure, it is likely to be sparingly soluble in ethanol. |
Experimental Protocols
General Protocol for Determining Solubility (Shake-Flask Method)
This protocol provides a standardized method for determining the thermodynamic solubility of a compound like this compound in various solvents.
Materials:
-
This compound (solid form)
-
Selected solvents (e.g., DMSO, Water, Ethanol, Phosphate Buffered Saline pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid should be visually apparent.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a constant temperature environment (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the test solvent.
-
Analyze the standard solutions and the supernatant from the saturated solution by HPLC.
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in the tested solvent.
-
Mandatory Visualizations
Signaling Pathway of this compound Inhibition
The following diagram illustrates the mechanism of action of this compound as a pan-CDK inhibitor, leading to cell cycle arrest.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in determining the solubility of this compound.
References
AG-024322: A Technical Overview of a Pan-Cyclin-Dependent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-024322 is a potent, ATP-competitive small molecule inhibitor of cyclin-dependent kinases (CDKs), with primary activity against CDK1, CDK2, and CDK4. Developed by Pfizer, it entered Phase I clinical trials for the treatment of advanced solid tumors and non-Hodgkin's lymphoma. Despite demonstrating promising preclinical activity, its clinical development was discontinued in 2007 due to a failure to achieve desired clinical endpoints. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical data associated with this compound, based on publicly available information.
Introduction
The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. This compound emerged from drug discovery programs aimed at identifying potent and selective inhibitors of these key cell cycle regulators. As a pan-CDK inhibitor, this compound was designed to induce cell cycle arrest and apoptosis in rapidly proliferating cancer cells.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDKs and preventing the phosphorylation of their downstream substrates. This inhibition of CDK1, CDK2, and CDK4 disrupts the progression of the cell cycle at multiple checkpoints, primarily the G1/S and G2/M transitions.
Signaling Pathway
The following diagram illustrates the points of intervention of this compound in the CDK signaling pathway.
Quantitative Data
The following tables summarize the in vitro and in vivo potency and activity of this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Value | Reference |
| CDK1 | Kinase Inhibition (Ki) | 1-3 nM | [1] |
| CDK2 | Kinase Inhibition (Ki) | 1-3 nM | [1] |
| CDK4 | Kinase Inhibition (Ki) | 1-3 nM | [1] |
| CDK1/2/4 | IC50 | 0.1-0.3 µM | [2] |
| HCT-116 cells | Growth Inhibition (IC50) | 120 nM | [1] |
| Human PBMCs | Cytotoxicity (TC50) | 1.4 µM | [1] |
Table 2: In Vivo Efficacy of this compound in Human Tumor Xenograft Models
| Tumor Model | Dose | Tumor Growth Inhibition (TGI) | Reference |
| Various Origins | 20 mg/kg | 32% - 86.4% | [1] |
| MV522 | 20 mg/kg | 65% | [1] |
| MV522 | 1/2 MTD | 52% | [1] |
Table 3: Toxicology of this compound in Cynomolgus Monkeys (5-day IV infusion)
| Dose | Observation | Reference |
| 2 mg/kg | No-adverse-effect level (NOAEL) | [3] |
| ≥ 6 mg/kg | Pancytic bone marrow hypocellularity, lymphoid depletion, vascular injury | [3] |
| 10 mg/kg | Renal tubular degeneration | [3] |
Experimental Protocols
Detailed experimental protocols for the studies conducted with this compound are not publicly available. The following are generalized protocols based on standard methodologies for the types of experiments cited.
In Vitro Kinase Inhibition Assay (Generalized Protocol)
-
Enzyme and Substrate Preparation : Recombinant human CDK1/Cyclin B, CDK2/Cyclin E, and CDK4/Cyclin D1 enzymes and a suitable substrate (e.g., Histone H1 or a peptide substrate) are prepared in a kinase reaction buffer.
-
Compound Preparation : this compound is serially diluted to various concentrations.
-
Kinase Reaction : The kinase, substrate, and this compound are incubated with ATP (often radiolabeled, e.g., [γ-³³P]ATP) in a microplate.
-
Detection : The amount of phosphorylated substrate is quantified. For radiolabeled ATP, this can be done by capturing the substrate on a filter and measuring radioactivity. For non-radioactive methods, a specific antibody that recognizes the phosphorylated substrate can be used in an ELISA-based format.
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve. The inhibitor constant (Ki) is determined from the IC50 value using the Cheng-Prusoff equation.
Cell Proliferation Assay (Generalized Protocol for HCT-116 cells)
-
Cell Seeding : HCT-116 human colon carcinoma cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).
-
Viability Assessment : Cell viability is assessed using a metabolic assay such as the MTT or WST-1 assay, which measures the activity of mitochondrial dehydrogenases. Alternatively, a luminescence-based assay measuring ATP content (e.g., CellTiter-Glo®) can be used.
-
Data Analysis : The absorbance or luminescence is read using a microplate reader. The IC50 value is calculated from the dose-response curve.
Human Tumor Xenograft Model (Generalized Protocol)
-
Animal Model : Immunocompromised mice (e.g., athymic nude or SCID mice) are used.
-
Tumor Cell Implantation : A suspension of human tumor cells (e.g., MV522) is injected subcutaneously into the flank of the mice.
-
Tumor Growth and Treatment Initiation : Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. Treatment with this compound (administered intravenously or orally) or a vehicle control is initiated.
-
Monitoring : Tumor volume and the body weight of the mice are measured regularly.
-
Endpoint : The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment. The tumor growth inhibition (TGI) is calculated.
Preclinical Evaluation Workflow
The following diagram outlines a typical preclinical evaluation workflow for a novel anti-cancer agent like this compound.
History and Discontinuation
This compound was developed by Pfizer as part of its oncology pipeline. After demonstrating potent preclinical anti-tumor activity, it advanced into a Phase I clinical trial (NCT00147485) to evaluate its safety, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors or non-Hodgkin's lymphoma. The trial involved intravenous administration of the drug. However, in 2007, the development of this compound was discontinued. The primary reason cited was the failure of the compound to achieve an acceptable clinical endpoint. The challenges associated with pan-CDK inhibitors, including a narrow therapeutic window and off-target toxicities, may have contributed to this outcome.
Conclusion
This compound is a well-characterized pan-CDK inhibitor that, despite a strong preclinical rationale and potent activity, did not translate into a successful clinical candidate. The history of this compound highlights the challenges in developing non-selective CDK inhibitors for cancer therapy. Nevertheless, the data generated from its preclinical evaluation provide valuable insights for the continued development of more selective and better-tolerated CDK inhibitors that have since shown significant clinical success.
References
- 1. WO2020157652A2 - Cdk2 inhibitors - Google Patents [patents.google.com]
- 2. Human Colon Cell HCT-116-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. Chronic Toxicity Test in Cynomolgus Monkeys For 98 Days with Repeated Intravenous Infusion of Cynomolgus Umbilical Cord Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AG-024322 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-024322 is a potent, ATP-competitive, and multi-targeted inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant activity against CDK1, CDK2, and CDK4 with Ki values in the nanomolar range.[1] By targeting these key regulators of the cell cycle, this compound disrupts cell cycle progression, leading to cell cycle arrest and induction of apoptosis in various cancer cell lines.[1] These application notes provide detailed protocols for utilizing this compound in cancer cell line research, including working concentrations, and methodologies for assessing its biological effects.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the kinase activity of CDKs, primarily CDK1, CDK2, and CDK4. These kinases are essential for the progression of the cell cycle through different phases. By inhibiting these CDKs, this compound prevents the phosphorylation of key substrate proteins, most notably the Retinoblastoma protein (Rb). The hypophosphorylated Rb remains active and binds to the E2F transcription factor, thereby preventing the transcription of genes required for the G1/S and G2/M transitions. This leads to cell cycle arrest and subsequent apoptosis.
Working Concentrations for Cancer Cell Lines
The effective concentration of this compound can vary depending on the cancer cell line and the duration of treatment. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific model. The half-maximal inhibitory concentration (IC50) is a common metric to quantify the potency of a compound.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colon Carcinoma | 120 | [1] |
| Multiple Human Tumor Cell Lines | Various | 30 - 200 | Pfizer |
Note: The IC50 values can be influenced by experimental conditions such as cell density, serum concentration, and assay type.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test is 0.01 to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals. The plate can be placed on a shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value using a non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for the detection of apoptosis in cells treated with this compound by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize the cells. For suspension cells, collect them directly.
-
Collect both the floating and adherent cells to ensure all apoptotic cells are included.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls for setting up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Western Blot Analysis for Phospho-Rb
This protocol is to assess the inhibition of CDK activity by this compound through the detection of phosphorylated Retinoblastoma protein (p-Rb).
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780, Ser807/811), anti-total Rb, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes at 95°C.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped of the antibodies and re-probed with another primary antibody (e.g., anti-total Rb and then anti-β-actin) to ensure equal protein loading.
-
Disclaimer
These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always follow standard laboratory safety procedures.
References
Application Notes and Protocols for AG-024322-Induced Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-024322 is a potent, ATP-competitive pan-cyclin-dependent kinase (CDK) inhibitor with high affinity for CDK1, CDK2, and CDK4, with Ki values in the 1-3 nM range.[1][2] By targeting these key regulators of the cell cycle, this compound effectively halts cell cycle progression, leading to arrest at multiple phases and subsequent induction of apoptosis.[1] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent. The antiproliferative activity of this compound has been demonstrated across various human tumor cell lines, with IC50 values for growth inhibition typically ranging from 30 to 200 nM.[1]
These application notes provide a comprehensive guide for utilizing this compound to induce and analyze cell cycle arrest in a research setting. The included protocols and data are intended to serve as a starting point for experimental design, with the understanding that optimal conditions may vary depending on the cell line and experimental objectives.
Data Presentation
Table 1: Representative Time-Dependent Effect of this compound on Cell Cycle Distribution
The following table summarizes hypothetical, yet representative, quantitative data on the effects of this compound on the cell cycle distribution of a generic human cancer cell line over time. Researchers should perform their own time-course and dose-response experiments to determine the optimal conditions for their specific cell line.
| Treatment Time (hours) | Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 0 | 55 | 30 | 15 |
| 6 | 100 | 65 | 25 | 10 |
| 12 | 100 | 75 | 15 | 10 |
| 24 | 100 | 85 | 8 | 7 |
| 48 | 100 | 88 | 5 | 7 |
| 24 | 50 | 70 | 20 | 10 |
| 24 | 200 | 90 | 4 | 6 |
Signaling Pathway
This compound primarily exerts its effect by inhibiting the activity of CDK1, CDK2, and CDK4. These kinases are central to the progression of the cell cycle.
-
CDK4/Cyclin D Complex: Active in the G1 phase, this complex phosphorylates the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes required for S phase entry. Inhibition of CDK4 by this compound prevents Rb phosphorylation, leading to G1 arrest.
-
CDK2/Cyclin E and CDK2/Cyclin A Complexes: These complexes are crucial for the G1/S transition and progression through the S phase. Inhibition of CDK2 by this compound contributes to G1 arrest and can also halt cells within the S phase.
-
CDK1/Cyclin B Complex: This complex, also known as the M-phase promoting factor (MPF), drives the G2/M transition and progression through mitosis. Inhibition of CDK1 by this compound can lead to arrest in the G2 phase.
Due to its pan-inhibitory nature, this compound can induce arrest at multiple stages of the cell cycle.[1]
Caption: this compound inhibits CDK1, CDK2, and CDK4, blocking cell cycle progression.
Experimental Protocols
Protocol 1: Induction of Cell Cycle Arrest with this compound
This protocol describes the general procedure for treating cultured cancer cells with this compound to induce cell cycle arrest.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO, stored at -20°C or -80°C)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates or flasks
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Culture cells to ~70-80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in appropriate culture vessels at a density that will allow for logarithmic growth during the experiment. A typical seeding density is 1-5 x 10^5 cells/mL, but this should be optimized for each cell line.
-
Allow cells to attach and resume proliferation for 24 hours.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in complete culture medium from the stock solution. It is recommended to perform a dose-response curve (e.g., 10 nM to 1 µM) to determine the optimal concentration for your cell line.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the cells for the desired treatment time (e.g., 6, 12, 24, 48 hours).
-
-
Cell Harvesting:
-
After the treatment period, collect the culture medium (which may contain detached, apoptotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells collected from the medium.
-
Centrifuge the cell suspension to pellet the cells.
-
Wash the cell pellet with cold PBS.
-
-
Proceed to Cell Cycle Analysis (Protocol 2).
Caption: Experimental workflow for treating cells with this compound and subsequent analysis.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the staining of this compound-treated cells with propidium iodide (PI) for cell cycle analysis using flow cytometry.
Materials:
-
Harvested cell pellets (from Protocol 1)
-
Cold 70% Ethanol
-
Cold PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Resuspend the cell pellet from Protocol 1 in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 4°C for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission at ~617 nm.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in the S phase will have DNA content between 2N and 4N.
-
Troubleshooting
-
Low Cell Viability: High concentrations of this compound can be cytotoxic.[1] If significant cell death is observed, reduce the concentration or treatment time.
-
No Significant Cell Cycle Arrest: The cell line may be resistant to this compound. Confirm the expression and activity of CDK1, CDK2, and CDK4 in your cell line. Also, ensure the compound is active and properly stored.
-
Poor Resolution of Cell Cycle Peaks: This can be due to improper fixation or staining. Ensure the ethanol is cold and added dropwise while vortexing. Optimize the incubation times for RNase A and PI.
Conclusion
This compound is a potent pan-CDK inhibitor that can effectively induce cell cycle arrest in a time- and dose-dependent manner. The protocols and information provided here offer a solid foundation for researchers to investigate the effects of this compound on the cell cycle in various cancer cell lines. Empirical optimization of treatment conditions is crucial for achieving robust and reproducible results.
References
Application Notes and Protocols for Cell Viability Assay with AG-024322
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-024322 is a potent, ATP-competitive, and cell-permeable pan-cyclin-dependent kinase (CDK) inhibitor with high affinity for CDK1, CDK2, and CDK4, exhibiting Ki values in the 1-3 nM range.[1] By targeting these key regulators of the cell cycle, this compound effectively induces cell cycle arrest at multiple checkpoints and promotes apoptosis in a variety of tumor cell lines.[2] This makes it a valuable tool for cancer research and drug development. The primary mechanism of action involves the inhibition of retinoblastoma (Rb) protein phosphorylation, a critical step for cell cycle progression from G1 to S phase.[2] These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method.
Mechanism of Action: CDK Inhibition
Cyclin-dependent kinases are a family of serine/threonine kinases that, when complexed with their regulatory cyclin subunits, govern the progression of the eukaryotic cell cycle. This compound's simultaneous inhibition of CDK1, CDK2, and CDK4 disrupts the cell cycle at multiple phases. Inhibition of CDK4/cyclin D and CDK2/cyclin E complexes prevents the hyper-phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and leading to a G1 arrest. Inhibition of CDK2/cyclin A and CDK1/cyclin B complexes further blocks progression through the S and G2/M phases, respectively. This multi-pronged inhibition of cell cycle progression ultimately triggers the intrinsic apoptotic pathway.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is designed for a 96-well plate format and can be adapted for other formats.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line (e.g., HCT-116, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. A suggested concentration range based on known IC50 values is 0.01 µM to 10 µM.[1]
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-cell control" (medium only, for background subtraction).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Place the plate on a shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell control" wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48 hours of Treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 0.12 |
| MCF-7 | Breast Adenocarcinoma | 0.08 |
| HeLa | Cervical Cancer | 0.15 |
| A549 | Lung Carcinoma | 0.21 |
| U-87 MG | Glioblastoma | 0.18 |
Mandatory Visualization
Caption: this compound inhibits CDK1, 2, and 4, leading to cell cycle arrest and apoptosis.
Caption: Workflow for determining cell viability with this compound using the MTT assay.
References
Application Notes and Protocols for Western Blot Analysis of pRb Following AG-024322 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the pan-CDK inhibitor, AG-024322, to study the phosphorylation status of the Retinoblastoma protein (pRb) via Western blot analysis. This document offers a comprehensive guide for researchers investigating cell cycle regulation and the effects of CDK inhibitors on key cellular proteins.
Introduction
The Retinoblastoma protein (pRb) is a critical tumor suppressor that governs the G1/S phase transition of the cell cycle. Its function is tightly regulated by phosphorylation mediated by Cyclin-Dependent Kinases (CDKs). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, thereby inhibiting the expression of genes required for S-phase entry. Phosphorylation of pRb by CDKs disrupts this interaction, allowing for cell cycle progression.
This compound is a potent, ATP-competitive pan-CDK inhibitor targeting CDK1, CDK2, and CDK4 with Ki values in the low nanomolar range. By inhibiting these key cell cycle kinases, this compound is expected to decrease the phosphorylation of pRb, leading to cell cycle arrest. Western blotting is a powerful technique to visualize this change in pRb phosphorylation. This protocol provides a detailed method to observe the effects of this compound on pRb phosphorylation in cultured cells.
Signaling Pathway of pRb Regulation by CDKs
The following diagram illustrates the signaling pathway of pRb phosphorylation by CDKs and the inhibitory action of this compound.
Caption: pRb phosphorylation by CDKs and inhibition by this compound.
Experimental Protocol
This protocol is optimized for adherent human cancer cell lines known to express pRb, such as MV4-11 (leukemia) and MDA-MB-453 (breast cancer).
Materials and Reagents
Reagents for Cell Culture and Treatment:
-
Human cancer cell line (e.g., MV4-11, MDA-MB-453)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
DMSO (vehicle control)
Reagents for Western Blotting:
-
Lysis Buffer: RIPA buffer (10X stock from Cell Signaling Technology, Cat. No. 9806) supplemented with protease and phosphatase inhibitors.
-
Protease/Phosphatase Inhibitor Cocktail (100X) (e.g., Cell Signaling Technology, Cat. No. 5872)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (2X)
-
SDS-PAGE gels (precast or hand-cast)
-
Running Buffer (Tris/Glycine/SDS)
-
Transfer Buffer (Tris/Glycine/Methanol)
-
PVDF or Nitrocellulose membranes (0.45 µm pore size)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phosphorylated proteins, BSA is recommended over non-fat milk to reduce background.
-
Wash Buffer: TBST
-
Primary Antibodies (see Table 1)
-
HRP-conjugated Secondary Antibodies (see Table 1)
-
Chemiluminescent Substrate
Experimental Workflow
The following diagram outlines the major steps of the Western blot protocol for analyzing pRb phosphorylation after this compound treatment.
Caption: Western blot workflow for pRb analysis.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Plate cells and allow them to reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 100 nM, 250 nM, 500 nM) for 24 hours. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. The IC50 for this compound in HCT-116 cells is 120 nM.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add ice-cold Lysis Buffer (1X RIPA buffer supplemented with 1X Protease/Phosphatase Inhibitor Cocktail) to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with Lysis Buffer.
-
Add an equal volume of 2X Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane into an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to verify transfer efficiency.
-
-
Blocking:
-
Wash the membrane with TBST.
-
Block the membrane with Blocking Buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in Blocking Buffer according to the dilutions suggested in Table 1.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Dilute the appropriate HRP-conjugated secondary antibody in Blocking Buffer (see Table 1).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
If you wish to probe the same membrane for another protein (e.g., total pRb after probing for phospho-pRb), you can strip the membrane using a mild stripping buffer and re-block before incubating with the next primary antibody.
-
Data Presentation
The following tables provide a summary of recommended antibody dilutions and other quantitative parameters for the Western blot protocol.
Table 1: Antibody Dilutions
| Antibody Target | Host Species | Supplier (Cat. No.) | Recommended Dilution |
| Primary Antibodies | |||
| Phospho-pRb (Ser807/811) | Rabbit | Cell Signaling Tech. (9308) | 1:1000 |
| Phospho-pRb (Ser780) | Rabbit | Cell Signaling Tech. (9307) | 1:1000 |
| Total pRb | Mouse | Cell Signaling Tech. (9309) | 1:1000 |
| GAPDH / β-Actin (Loading Control) | Mouse/Rabbit | Various | 1:1000 - 1:5000 |
| Secondary Antibodies | |||
| Anti-rabbit IgG, HRP-linked | Goat/Donkey | Cell Signaling Tech. (7074S) | 1:2000 - 1:5000 |
| Anti-mouse IgG, HRP-linked | Horse/Goat | Cell Signaling Tech. (7076S) | 1:2000 - 1:5000 |
Table 2: Key Experimental Parameters
| Parameter | Value | Notes |
| This compound Treatment Concentration | 100 - 500 nM | Titrate for optimal effect in your cell line. |
| This compound Treatment Duration | 24 hours | Can be optimized (e.g., 12, 24, 48 hours). |
| Protein Loading Amount | 20 - 30 µg per lane | Adjust based on target protein abundance. |
| Primary Antibody Incubation | Overnight at 4°C | For optimal signal-to-noise ratio. |
| Secondary Antibody Incubation | 1 hour at Room Temperature | |
| Blocking Buffer | 5% BSA in TBST | Recommended for phospho-protein detection. |
Expected Results
Treatment of pRb-proficient cancer cells with this compound is expected to cause a dose-dependent decrease in the phosphorylation of pRb at CDK-specific sites, such as Ser807/811 and Ser780. This will be observed as a decrease in the band intensity for the phospho-pRb antibodies on the Western blot. The levels of total pRb should remain relatively unchanged, serving as a loading control for the phosphorylation event. A housekeeping protein like GAPDH or β-actin should also be blotted to ensure equal protein loading across all lanes.
Troubleshooting
-
High Background:
-
Ensure the blocking step is sufficient.
-
Optimize antibody concentrations; high concentrations can lead to non-specific binding.
-
Increase the number and duration of washes.
-
Use BSA instead of non-fat milk for blocking when detecting phosphorylated proteins.
-
-
No or Weak Signal:
-
Confirm that the cell line expresses pRb.
-
Ensure that phosphatase inhibitors were added to the lysis buffer.
-
Check the transfer efficiency using Ponceau S staining.
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration and incubation time.
-
-
Multiple Bands:
-
This may represent different phosphorylation states of pRb. The hyperphosphorylated form of pRb runs slower on SDS-PAGE gels.
-
Ensure proper sample preparation to minimize protein degradation.
-
Application Notes and Protocols: AG-024322 Cell Cycle Analysis by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-024322 is a potent, multi-targeted ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), with high affinity for CDK1, CDK2, and CDK4.[1][2] These kinases are crucial regulators of cell cycle progression.[1][2] Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. This compound has demonstrated broad-spectrum anti-proliferative activity in various human tumor cell lines, with IC50 values typically ranging from 30 to 200 nM. The primary mechanism of action of this compound is the induction of cell cycle arrest at multiple phases and the subsequent triggering of apoptosis.[1]
Flow cytometry is a powerful and widely used technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and measuring the fluorescence intensity of individual cells. The amount of DNA in a cell correlates with its phase in the cell cycle, allowing for quantitative analysis of drug-induced perturbations.
These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide staining.
Mechanism of Action: this compound Induced Cell Cycle Arrest
This compound exerts its anti-proliferative effects by inhibiting the kinase activity of CDK1, CDK2, and CDK4. This simultaneous inhibition disrupts the orderly progression of the cell cycle at multiple checkpoints:
-
G1 Phase Arrest: CDK4, in complex with cyclin D, is a key driver of the G1 to S phase transition. It phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the expression of genes required for DNA synthesis. By inhibiting CDK4, this compound prevents Rb phosphorylation, causing cells to arrest in the G1 phase.
-
S Phase and G2/M Phase Arrest: CDK2, in association with cyclin E and cyclin A, is essential for the initiation and progression of DNA synthesis in the S phase. CDK1, complexed with cyclin B, is the primary driver of the G2 to M phase transition (mitosis). Inhibition of CDK1 and CDK2 by this compound leads to cell cycle arrest in the S and G2/M phases.
The net effect of this multi-targeted inhibition is a significant alteration in the cell cycle distribution, which can be quantified by flow cytometry.
Caption: this compound inhibits CDK1, CDK2, and CDK4, leading to cell cycle arrest.
Data Presentation
The following table provides representative data on the effects of this compound on the cell cycle distribution of a human colon cancer cell line (e.g., HCT-116) after 24 hours of treatment. This data is illustrative of the expected outcome and should be confirmed experimentally.
| Treatment | Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | 0 | 55.2 | 25.8 | 19.0 |
| This compound | 50 | 65.1 | 18.5 | 16.4 |
| This compound | 100 | 70.3 | 12.2 | 17.5 |
| This compound | 200 | 62.5 | 10.5 | 27.0 |
Experimental Protocols
This section details the methodology for assessing the impact of this compound on the cell cycle using flow cytometry.
Caption: Workflow for cell cycle analysis using flow cytometry.
Materials
-
Human cancer cell line (e.g., HCT-116)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Protocol
1. Cell Culture and Treatment
1.1. Seed the chosen cancer cell line in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and harvesting (e.g., 0.5 x 10^6 cells/well). 1.2. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2. 1.3. Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration. 1.4. Replace the medium in each well with the medium containing the appropriate concentration of this compound or vehicle control. 1.5. Incubate the cells for the desired time period (e.g., 24 hours).
2. Cell Harvesting and Fixation
2.1. After incubation, collect the culture medium (which may contain detached, apoptotic cells). 2.2. Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. 2.3. Combine the detached cells with the collected medium from step 2.1. 2.4. Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes. 2.5. Discard the supernatant and wash the cell pellet with 5 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes. 2.6. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. 2.7. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. 2.8. Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
3. DNA Staining
3.1. Centrifuge the fixed cells at 800 x g for 5 minutes to pellet the cells. 3.2. Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS. Centrifuge again. 3.3. Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA. 3.4. Add 500 µL of Propidium Iodide staining solution (50 µg/mL) to the cell suspension. 3.5. Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.
4. Flow Cytometry Analysis
4.1. Analyze the stained cells on a flow cytometer. 4.2. Use a laser that can excite propidium iodide (e.g., 488 nm) and collect the emission in the appropriate channel (e.g., >600 nm). 4.3. Collect data for at least 10,000 events per sample. 4.4. Use appropriate software to analyze the cell cycle distribution by gating on single cells and modeling the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
The protocol described provides a robust method for evaluating the effect of the pan-CDK inhibitor this compound on cell cycle progression. By quantifying the distribution of cells in different phases of the cell cycle, researchers can gain valuable insights into the mechanism of action of this and other anti-proliferative compounds, aiding in the development of novel cancer therapeutics.
References
Detecting Apoptosis After AG-024322 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-024322 is a potent, ATP-competitive pan-cyclin-dependent kinase (CDK) inhibitor with activity against CDK1, CDK2, and CDK4. By targeting these key regulators of the cell cycle, this compound can induce cell cycle arrest and subsequently lead to apoptosis in various cancer cell lines. The induction of apoptosis is a critical mechanism of action for many anticancer agents, and its accurate detection and quantification are essential for preclinical drug development.
These application notes provide a comprehensive overview of the methods used to detect and quantify apoptosis following treatment with this compound. Detailed protocols for key assays are provided to guide researchers in their investigation of the pro-apoptotic effects of this compound.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by inhibiting CDKs, which are crucial for cell cycle progression. Inhibition of CDK1, CDK2, and CDK4 disrupts the normal cell cycle, leading to arrest at various checkpoints. This prolonged cell cycle arrest can trigger the intrinsic apoptotic pathway.
dot
Caption: this compound signaling pathway to apoptosis.
Data Presentation: Quantitative Analysis of Apoptosis
While specific quantitative data for this compound-induced apoptosis from peer-reviewed, full-text articles is not publicly available, the following tables are structured to present typical data obtained from apoptosis assays. Researchers can populate these tables with their own experimental data. This compound has demonstrated potent antiproliferative activity in multiple human tumor cell lines with IC50 values in the range of 30 to 200 nM.
Table 1: Cell Viability (MTT Assay) in HCT-116 Cells after 48h Treatment with this compound
| This compound Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 30 | User-defined |
| 100 | User-defined |
| 200 | User-defined |
Table 2: Apoptosis Detection by Annexin V/PI Staining in HCT-116 Cells after 48h Treatment
| This compound Concentration (nM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | User-defined | User-defined | User-defined |
| 100 | User-defined | User-defined | User-defined |
| 200 | User-defined | User-defined | User-defined |
Table 3: Caspase-3 Activity in HCT-116 Cells after 24h Treatment with this compound
| This compound Concentration (nM) | Fold Change in Caspase-3 Activity (vs. Control) |
| 0 (Vehicle Control) | 1.0 |
| 100 | User-defined |
| 200 | User-defined |
Experimental Protocols
dot
Caption: General experimental workflow for detecting apoptosis.
Protocol 1: Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with this compound for the indicated time.
-
Harvest cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis:
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL Assay Kit
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Culture cells on coverslips and treat with this compound.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization solution for 2 minutes on ice.
-
-
TUNEL Staining:
-
Wash cells with PBS.
-
Incubate cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash cells with PBS.
-
-
Visualization:
-
Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright green fluorescence in the nucleus.
-
Protocol 3: Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Treated and untreated cells
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest 1-5 x 10^6 cells and wash with cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute and transfer the supernatant (cytosolic extract) to a fresh tube.
-
Determine the protein concentration of the lysate.
-
-
Assay:
-
Load 50-200 µg of protein per well in a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.
-
Add 5 µL of the DEVD-pNA substrate (4 mM stock).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the absorbance at 400-405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the results from treated samples with the untreated control.
-
Protocol 4: Western Blot for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Prepare cell lysates from treated and untreated cells and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Visualization:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis to quantify protein expression levels, normalizing to a loading control like β-actin.
-
Conclusion
The protocols and guidelines presented here provide a robust framework for investigating this compound-induced apoptosis. A multi-assay approach is recommended for a comprehensive understanding of the apoptotic process. By combining techniques that assess different aspects of apoptosis, from early membrane changes to late-stage DNA fragmentation and protein cleavage, researchers can confidently characterize the pro-apoptotic efficacy of this compound.
AG-024322 Formulation for Intravenous Injection: Application Notes and Protocols
For Research Use Only
Introduction
AG-024322 is a potent, ATP-competitive pan-cyclin-dependent kinase (CDK) inhibitor with high affinity for CDK1, CDK2, and CDK4, with Ki values in the low nanomolar range.[1] By targeting these key regulators of the cell cycle, this compound can induce cell cycle arrest and apoptosis, making it a valuable tool for cancer research.[2][3] Its broad-spectrum anti-tumor activity has been demonstrated in various preclinical models.[1] These application notes provide detailed protocols for the preparation of this compound for intravenous administration in a research setting, along with relevant physicochemical data and a summary of its mechanism of action.
Physicochemical Properties of this compound
A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for the formulation, handling, and storage of the compound.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₀F₂N₆ | [2] |
| Molecular Weight | 418.4 g/mol | [2] |
| CAS Number | 837364-57-5 | [2] |
| Appearance | White to off-white solid | Presumed |
| pKa (Strongest Acidic) | 9.69 (Predicted) | [4] |
| pKa (Strongest Basic) | 9.03 (Predicted) | [4] |
| XLogP3 | 3.7 | [2] |
| Solubility | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-neoplastic effects by inhibiting key cyclin-dependent kinases (CDKs) that govern cell cycle progression. The primary targets are CDK1, CDK2, and CDK4.
-
G1/S Phase Transition: In the G1 phase, the formation of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes leads to the phosphorylation of the Retinoblastoma protein (pRB). This phosphorylation event releases the E2F transcription factor, allowing for the expression of genes necessary for DNA replication and S phase entry. This compound inhibits CDK4 and CDK2, preventing pRB phosphorylation and causing a G1 cell cycle arrest.
-
S/G2 and M Phase Progression: CDK2 is also crucial for the progression through the S phase, while CDK1 (also known as CDC2) is essential for the G2/M transition and the initiation of mitosis. By inhibiting CDK2 and CDK1, this compound can also induce cell cycle arrest at later stages.
The inhibition of these critical cell cycle checkpoints ultimately leads to a halt in cell proliferation and can induce apoptosis in cancer cells.
Figure 1: this compound inhibits CDK1, CDK2, and CDK4, leading to cell cycle arrest.
Experimental Protocols
Formulation for Intravenous Injection
This protocol is based on a formulation known to solubilize this compound for in vivo studies.[1] All procedures should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Protocol:
-
Preparation of the Vehicle:
-
In a sterile vial, combine the following excipients in the specified order and volumes to prepare 1 mL of the vehicle. Scale the volumes as needed for the final desired volume of the formulation.
-
400 µL of PEG300
-
50 µL of Tween-80
-
-
Mix thoroughly by gentle vortexing or inversion until a homogenous solution is formed.
-
-
Dissolution of this compound:
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 2.5 mg for a 2.5 mg/mL solution).
-
In a separate sterile vial, dissolve the this compound powder in 100 µL of DMSO (per 1 mL of final formulation).
-
Gently warm the solution and/or sonicate if necessary to aid dissolution. Ensure the powder is completely dissolved.
-
-
Final Formulation:
-
Add the this compound/DMSO solution to the vehicle prepared in step 1.
-
Mix thoroughly by gentle vortexing.
-
Add 450 µL of sterile saline to the mixture.
-
Mix again until the solution is clear and homogenous. The final composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Sterilization and Quality Control:
-
Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial.
-
Visually inspect the final solution for any particulates or precipitation.
-
It is recommended to perform a small-scale trial to ensure the formulation remains stable and free of precipitation under the intended storage and experimental conditions.
-
Storage:
-
The prepared this compound solution should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Before use, thaw the solution at room temperature and mix gently. Avoid repeated freeze-thaw cycles.
In Vivo Administration (General Guidance)
-
The no-adverse-effect dose of this compound in cynomolgus monkeys was determined to be 2 mg/kg when administered by intravenous infusion.[5]
-
At higher doses (≥6 mg/kg), toxicities such as bone marrow hypocellularity and lymphoid depletion were observed.[5]
-
The appropriate dose for other animal models should be determined empirically.
-
The formulation should be administered as a slow intravenous bolus or infusion, as rapid injection of co-solvent-based formulations can sometimes lead to precipitation in the bloodstream.
-
It is crucial to monitor the animals for any signs of toxicity, including at the injection site.
Figure 2: Workflow for the preparation of this compound intravenous formulation.
Safety Precautions
This compound is a potent cytotoxic agent. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling the compound and its formulations. All work should be conducted in a well-ventilated area, preferably a chemical fume hood. Dispose of all waste in accordance with institutional and local regulations for cytotoxic compounds.
Disclaimer: This document is intended for informational purposes for research professionals and does not constitute medical advice. The protocols provided are guidelines and may require optimization for specific experimental needs. All experiments should be conducted in compliance with applicable regulations and institutional guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ag-24322 | C23H20F2N6 | CID 135413565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Toxicity and toxicokinetics of the cyclin-dependent kinase inhibitor this compound in cynomolgus monkeys following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing AG-024322 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-024322 is a potent, ATP-competitive pan-cyclin-dependent kinase (CDK) inhibitor with high affinity for CDK1, CDK2, and CDK4, exhibiting Ki values in the low nanomolar range.[1] Deregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell cycle progression.[2] By targeting these key cell cycle kinases, this compound induces cell cycle arrest, apoptosis, and demonstrates broad-spectrum anti-proliferative activity in preclinical models.[1][2] While the clinical development of this compound was discontinued after Phase I trials, its mechanism of action provides a strong rationale for its investigation in combination with other anticancer agents to enhance therapeutic efficacy and overcome resistance.[3][4]
These application notes provide a comprehensive overview of the preclinical data for this compound as a single agent and outline protocols for evaluating its synergistic potential in combination with other cancer drugs, such as chemotherapies and mTOR inhibitors.
Preclinical Data for this compound (Single Agent)
Preclinical studies have demonstrated the dose-dependent anti-tumor efficacy of this compound in various human tumor xenograft models.[2]
| Cell Line/Tumor Model | Dosing (mg/kg) | Tumor Growth Inhibition (TGI) | Reference |
| MV522 (Human Lung Carcinoma) | 20 (MTD) | 65% | [1][2] |
| MV522 (Human Lung Carcinoma) | 10 (1/2 MTD) | 52% | [1][2] |
| MV522 (Human Lung Carcinoma) | 5 (1/4 MTD) | Slight Activity | [1][2] |
| Various Human Tumor Xenografts | 20 | 32% - 86.4% | [1] |
Table 1: In Vivo Efficacy of Single-Agent this compound in Xenograft Models. [1][2]
Rationale for Combination Therapies
The combination of CDK inhibitors with other anticancer agents is a promising strategy to enhance efficacy and circumvent resistance mechanisms.
-
Combination with Chemotherapy (e.g., Doxorubicin, Paclitaxel): Chemotherapeutic agents often induce DNA damage, leading to cell cycle arrest. Pan-CDK inhibitors like this compound can potentiate the effects of these agents by abrogating cell cycle checkpoints, forcing cells with damaged DNA to undergo apoptosis.[5] For instance, sequential treatment with a pan-CDK inhibitor followed by doxorubicin has been shown to be synthetically lethal in certain cancer cell lines.[5]
-
Combination with mTOR Inhibitors (e.g., Rapamycin, Everolimus): The mTOR signaling pathway is a crucial regulator of cell growth and proliferation, and its hyperactivation is common in cancer.[6] There is significant crosstalk between the CDK and PI3K/AKT/mTOR pathways.[7] Dual inhibition of both pathways can lead to a more profound and durable anti-tumor response by targeting cell cycle progression and cell growth simultaneously.[8]
Signaling Pathways and Experimental Workflow
CDK Signaling Pathway and Points of Intervention
Caption: this compound inhibits CDK1, 2, and 4, blocking cell cycle progression.
Experimental Workflow for In Vitro Combination Studies
Caption: Workflow for assessing in vitro drug combination synergy.
Experimental Protocols
In Vitro Cell Viability Assay for Combination Studies
This protocol is adapted for a 96-well plate format to assess the synergistic, additive, or antagonistic effects of this compound in combination with another drug.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Second drug of interest (stock solution in appropriate solvent)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the second drug in complete culture medium. For combination treatments, prepare a matrix of concentrations.
-
Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (typically 48-72 hours).
-
Viability Assessment (MTT/XTT):
-
Add the MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the tetrazolium salt to a colored formazan product.
-
If using MTT, add a solubilization solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Calculate the IC50 value for each drug alone.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[9] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with another anticancer agent in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo use
-
Second drug formulation for in vivo use
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 x 10^6 cells in PBS or medium, potentially mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, second drug alone, combination).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intravenous, intraperitoneal, oral).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size, or at the end of the study period.
-
Tumor Excision and Analysis: Excise the tumors for further analysis, such as TUNEL and Ki67 staining.
TUNEL Assay for Apoptosis in Tumor Tissue
This protocol is for the detection of apoptotic cells in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor sections on slides
-
Xylene and graded ethanol series
-
Proteinase K
-
TUNEL assay kit (e.g., from Roche or similar)
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Permeabilization: Incubate the sections with Proteinase K to permeabilize the tissue.
-
TUNEL Reaction:
-
Incubate the sections with the TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase and fluorescently labeled dUTP) in a humidified chamber.
-
This allows the enzyme to label the 3'-OH ends of fragmented DNA.
-
-
Washing: Wash the slides to remove unincorporated nucleotides.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye like DAPI.
-
Mounting and Visualization: Mount the slides with an anti-fade mounting medium and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Ki67 Immunohistochemistry for Proliferation in Tumor Tissue
This protocol details the staining of the proliferation marker Ki67 in FFPE tumor sections.
Materials:
-
FFPE tumor sections on slides
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer)
-
Hydrogen peroxide (for blocking endogenous peroxidase)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against Ki67
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration: As described for the TUNEL assay.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.
-
Peroxidase Blocking: Incubate the sections with hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific antibody binding with a blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-Ki67 antibody.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Apply the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then mount with a permanent mounting medium.
-
Analysis: Quantify the percentage of Ki67-positive cells by light microscopy.
Conclusion
This compound, as a pan-CDK inhibitor, represents a class of agents with a strong biological rationale for use in combination cancer therapies. While its clinical development was halted, the principles of combining CDK inhibition with chemotherapy or targeted agents like mTOR inhibitors remain a valid and actively pursued strategy in oncology. The protocols provided herein offer a framework for researchers to investigate the potential of CDK inhibitors in novel combination regimens, with the ultimate goal of improving therapeutic outcomes for cancer patients.
References
- 1. New algorithm calculates drug synergy; initial tests involve melanoma, lung cancer | Vanderbilt University [news.vanderbilt.edu]
- 2. Drug combination sensitivity scoring facilitates the discovery of synergistic and efficacious drug combinations in cancer | PLOS Computational Biology [journals.plos.org]
- 3. Ki67 immunohistochemistry staining [bio-protocol.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Sequential combination therapy of CDK inhibition and doxorubicin is synthetically lethal in p53-mutant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of CDK4/6 and mTOR Inhibitors Suppressed Doxorubicin-resistant Osteosarcoma in a Patient-derived Orthotopic Xenograft Mouse Model: A Translatable Strategy for Recalcitrant Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
Application Notes and Protocols for AG-024322 in Non-Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-024322 is a potent, ATP-competitive pan-cyclin-dependent kinase (CDK) inhibitor with high affinity for CDK1, CDK2, and CDK4, exhibiting Ki values in the nanomolar range.[1] While extensively studied for its anti-proliferative effects in cancer, the fundamental role of CDKs in regulating the cell cycle suggests broader applications for this compound in studying cellular processes in various non-cancer models. These application notes provide a framework for utilizing this compound to investigate CDK function in contexts such as cellular senescence, neurobiology, and kidney disease, supported by detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its effects by selectively inhibiting the kinase activity of CDK1, CDK2, and CDK4.[2] These kinases are pivotal regulators of cell cycle progression. CDK4, in complex with cyclin D, governs the G1 phase. CDK2, complexed with cyclin E and then cyclin A, is crucial for the G1/S transition and S phase progression. CDK1, paired with cyclin B, drives the G2/M transition and mitosis. By inhibiting these key kinases, this compound can induce cell cycle arrest, apoptosis, and inhibit DNA replication.[2] In non-cancerous contexts, these effects can be harnessed to study the consequences of cell cycle modulation on various physiological and pathophysiological processes.
Quantitative Data Summary
The following tables summarize the inhibitory activity and effects of this compound and other relevant CDK inhibitors on various cell types.
| Inhibitor | Target(s) | Cell Line/Type | Assay | IC50 / Ki | Reference |
| This compound | CDK1, CDK2, CDK4 | Enzyme Assay | Kinase Activity | Ki: 1-3 nM | [1] |
| This compound | Pan-CDK | Human PBMCs | Cell Viability (ATP content) | TC50: 1.4 µM | [3] |
| Flavopiridol | Pan-CDK | N/A | Kinase Activity | IC50: CDK1 (30 nM), CDK2 (170 nM), CDK4 (100 nM) | [4] |
| Roscovitine | CDK1, CDK2, CDK5, CDK7, CDK9 | N/A | Kinase Activity | IC50: ~0.2-0.7 µM | [5] |
Note: Data for this compound in non-cancer disease models is limited. The provided TC50 in human PBMCs offers a valuable reference for cytotoxicity in non-cancerous primary cells.[3] Data for other pan-CDK inhibitors are included for comparative purposes.
Applications in Non-Cancer Research
Cellular Senescence
Cellular senescence is a state of irreversible growth arrest that has been implicated in aging and age-related diseases. CDK inhibitors, by inducing cell cycle arrest, can be powerful tools to study the mechanisms of senescence.
Key Concepts:
-
Inhibition of CDK4/6 can induce a senescent state in normal cells.[6]
-
This induced senescence is often dependent on the tumor suppressor p53.[7]
-
Senescent cells can be identified by specific markers, such as senescence-associated β-galactosidase (SA-β-gal) activity.[8]
Experimental Approach with this compound: Treat primary cell lines (e.g., human diploid fibroblasts like IMR-90 or WI-38) with a range of this compound concentrations (starting from sub-micromolar to low micromolar, based on the PBMC data) for a prolonged period (e.g., 7-10 days). Assess for markers of senescence.
Neurobiology and Neurodegenerative Diseases
Aberrant cell cycle re-entry in post-mitotic neurons is hypothesized to contribute to neuronal apoptosis in neurodegenerative diseases like Alzheimer's disease.[9] Pan-CDK inhibitors have shown neuroprotective effects in preclinical models.
Key Concepts:
-
CDK4 inhibitors have demonstrated neuroprotective effects in cellular models of Alzheimer's disease by preventing neuronal death.[9]
-
Pan-CDK inhibitors like roscovitine have been shown to attenuate neuropathology in a mouse model of Niemann-Pick Type C disease.[7]
Experimental Approach with this compound: Utilize primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y). Induce neurotoxicity with agents like amyloid-beta peptides. Co-treat with this compound and assess for neuronal viability, apoptosis markers, and phosphorylation of tau protein.
Kidney Disease
Inappropriate cell cycle activation in renal tubular epithelial cells is implicated in the pathogenesis of both acute and chronic kidney disease.[10][11]
Key Concepts:
-
Inhibition of CDK4/6 can protect against acute kidney injury by inducing a state of "pharmacological quiescence" in tubular epithelial cells.[11]
-
Blocking CDK4/6 has also been shown to improve renal function and reduce fibrosis in murine models of chronic kidney disease.[12]
Experimental Approach with this compound: Use in vitro models of kidney injury by treating renal proximal tubule epithelial cells (e.g., HK-2) with nephrotoxic agents. Co-treat with this compound and evaluate cell viability, DNA damage, and apoptosis. In vivo studies in rodent models of kidney injury could also be considered to assess the therapeutic potential of this compound.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits key CDKs to block cell cycle progression.
Caption: Workflow for evaluating this compound in non-cancer cell models.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on non-cancerous cell lines.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following treatment with this compound.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution (G1, S, and G2/M phases).
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is for detecting cellular senescence in cells treated with this compound.
Materials:
-
Cells grown on glass coverslips or in multi-well plates
-
PBS
-
Fixation solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and NaCl in a citrate/phosphate buffer, pH 6.0)
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution to the cells.
-
Incubate the cells at 37°C (in a non-CO2 incubator) for 12-16 hours, or until a blue color develops in senescent cells. Protect from light.
-
Wash the cells with PBS.
-
Observe the cells under a light microscope and quantify the percentage of blue-stained (senescent) cells.
Western Blot for Phospho-Rb
This protocol is for detecting the phosphorylation status of the Retinoblastoma protein (pRb), a direct substrate of CDK4 and CDK2.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb (Ser780, Ser807/811), anti-total Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound, as a potent pan-CDK inhibitor, offers a valuable tool for investigating the multifaceted roles of CDK1, CDK2, and CDK4 beyond cancer biology. The provided application notes and protocols serve as a starting point for researchers to explore the utility of this compound in diverse non-cancer models, contributing to a deeper understanding of fundamental cellular processes and potentially identifying new therapeutic avenues for a range of diseases.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Non-canonical functions of cell cycle cyclins and cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-Dependent Kinase Inhibitors Attenuate Protein Hyperphosphorylation, Cytoskeletal Lesion Formation, and Motor Defects in Niemann-Pick Type C Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Efficacy of Cyclin Dependent Kinase 4 Inhibitors as Potent Neuroprotective Agents against Insults Relevant to Alzheimer’s Disease | PLOS One [journals.plos.org]
- 10. The Therapeutic Potential of CDK4/6 Inhibitors, Novel Cancer Drugs, in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK4/6 inhibition induces epithelial cell cycle arrest and ameliorates acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JCI Insight - Blocking cell cycle progression through CDK4/6 protects against chronic kidney disease [insight.jci.org]
Application Notes and Protocols for AG-024322 Mediated Cell Synchronization in G1 Phase
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-024322 is a potent, multi-targeted ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant activity against CDK1, CDK2, and CDK4 with Ki values in the nanomolar range.[1] This inhibition of key cell cycle kinases leads to cell cycle arrest and induction of apoptosis, making this compound a subject of interest in cancer research.[1][2] The ability of this compound to block CDK2 and CDK4 activity, which are crucial for the G1 to S phase transition, makes it an effective tool for synchronizing cells in the G1 phase of the cell cycle.[1][2] Synchronized cell populations are invaluable for a variety of experimental applications, including studies of cell cycle progression, DNA damage response, and the efficacy of cell cycle-specific therapeutic agents.
These application notes provide a detailed protocol for the synchronization of mammalian cells in the G1 phase using this compound, methods for assessing synchronization efficiency, and an overview of the relevant signaling pathways.
Mechanism of Action: G1 Phase Arrest
The progression from the G1 to the S phase of the cell cycle is a critical checkpoint controlled primarily by the activity of CDK4/6 and CDK2. In a normal cell cycle, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. This complex then phosphorylates the Retinoblastoma protein (pRb), leading to the release of the E2F transcription factor. E2F subsequently promotes the transcription of genes required for S phase entry, including cyclin E. Cyclin E then binds to and activates CDK2, which further phosphorylates pRb, creating a positive feedback loop that commits the cell to DNA replication.
This compound, as a potent inhibitor of CDK2 and CDK4, disrupts this cascade. By inhibiting CDK4, this compound prevents the initial phosphorylation of pRb, thus maintaining the repression of E2F-mediated transcription. Simultaneously, inhibition of CDK2 prevents the subsequent hyper-phosphorylation of pRb, reinforcing the G1 checkpoint block. The dual inhibition of these key kinases leads to an efficient and robust arrest of cells in the G1 phase.
Data Presentation
Table 1: Representative Data on Cell Cycle Distribution Following this compound Treatment
The following table presents representative data illustrating the expected dose-dependent effect of this compound on the cell cycle distribution of a human cancer cell line (e.g., HCT-116) after 24 hours of treatment. Data is typically acquired via flow cytometry analysis of propidium iodide-stained cells.
| This compound Concentration (nM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 45.2 ± 2.5 | 35.1 ± 1.8 | 19.7 ± 1.2 |
| 50 | 60.8 ± 3.1 | 25.4 ± 2.2 | 13.8 ± 1.5 |
| 100 | 78.5 ± 4.2 | 12.3 ± 1.9 | 9.2 ± 1.1 |
| 200 | 89.1 ± 3.8 | 5.7 ± 1.3 | 5.2 ± 0.9 |
Note: This is representative data. Optimal concentrations and the degree of G1 arrest may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: G1 Phase Synchronization of Cultured Mammalian Cells using this compound
Materials:
-
This compound (stock solution in DMSO)
-
Mammalian cell line of interest (e.g., HCT-116, HeLa, U2OS)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
6-well or 10 cm cell culture plates
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Culture the desired mammalian cell line to ~70-80% confluency.
-
Trypsinize the cells, neutralize with complete medium, and perform a cell count.
-
Seed the cells onto 6-well or 10 cm plates at a density that will allow for exponential growth for the duration of the experiment (typically 30-40% confluency at the time of treatment).
-
Allow the cells to adhere and resume proliferation for 18-24 hours in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration for the specific cell line (a suggested range is 50 nM to 500 nM).
-
Aspirate the medium from the cultured cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the cells for a period sufficient to allow the majority of the cycling population to arrive at the G1 checkpoint. A typical incubation time is 18-24 hours.
-
-
Harvesting and Fixation for Flow Cytometry:
-
Following incubation, aspirate the medium and wash the cells once with PBS.
-
Trypsinize the cells and collect them in a falcon tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 ml of ice-cold PBS.
-
While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Propidium Iodide Staining and Flow Cytometry Analysis:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 ml of flow cytometry buffer.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µl of PI staining solution.
-
Incubate at room temperature in the dark for 30 minutes.
-
Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Use the flow cytometry software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of G1/S transition by this compound.
Experimental Workflow Diagram
Caption: Workflow for G1 phase synchronization and analysis.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low synchronization efficiency | Suboptimal concentration of this compound. | Perform a dose-response curve (e.g., 10 nM to 1 µM) to determine the optimal concentration for your cell line. |
| Insufficient incubation time. | Increase the incubation time (e.g., up to 30 hours) to allow more cells to reach the G1 checkpoint. | |
| Cell density is too high (contact inhibition). | Seed cells at a lower density to ensure they are actively cycling at the time of treatment. | |
| High cell death | This compound concentration is too high. | Reduce the concentration of this compound. Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration for your cell line. |
| Prolonged incubation. | Reduce the incubation time. | |
| Poor resolution in flow cytometry histogram | Cell clumps. | Filter the cell suspension through a 40 µm mesh before analysis. Ensure proper cell fixation and resuspension. |
| Incorrect staining. | Ensure RNase A is included in the PI staining solution to avoid staining of double-stranded RNA. Optimize staining time and PI concentration. |
Conclusion
This compound is a valuable tool for the synchronization of mammalian cells in the G1 phase due to its potent and specific inhibition of key G1/S phase CDKs. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound for cell cycle studies. Successful synchronization will depend on the optimization of key parameters, such as drug concentration and incubation time, for the specific cell line and experimental context.
References
Application Notes and Protocols for AG-024322 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their ability to more accurately recapitulate the complex microenvironment of in vivo tumors compared to traditional two-dimensional (2D) monolayer cultures.[1][2][3] These models exhibit gradients of nutrients, oxygen, and catabolites, and foster intricate cell-cell and cell-extracellular matrix interactions that are often lost in 2D systems.[4] Consequently, 3D cultures can provide more predictive insights into drug efficacy and resistance mechanisms.[5][6][7]
AG-024322 is a potent, ATP-competitive pan-cyclin-dependent kinase (CDK) inhibitor with high affinity for CDK1, CDK2, and CDK4, with Ki values in the nanomolar range.[8] By targeting these key regulators of the cell cycle, this compound disrupts cell cycle progression, leading to cell cycle arrest and apoptosis, and has demonstrated broad-spectrum anti-tumor activity in preclinical models.[9][10] This document provides detailed protocols for the application and evaluation of this compound in 3D tumor spheroid models, offering a framework for investigating its therapeutic potential in a more physiologically relevant context.
Signaling Pathway of this compound
This compound exerts its anti-neoplastic effects by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. The transition through different phases of the cell cycle is governed by the sequential activation of CDKs by their cyclin partners. Specifically, CDK4, in complex with cyclin D, initiates the G1 phase progression. A key substrate of the CDK4/cyclin D complex is the retinoblastoma protein (Rb). Phosphorylation of Rb by CDK4/cyclin D leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for the G1/S transition, including cyclin E. Cyclin E then binds to and activates CDK2, which further phosphorylates Rb, creating a positive feedback loop that commits the cell to enter the S phase. CDK1, in complex with cyclin A and B, is essential for the G2/M transition and the successful completion of mitosis. By inhibiting CDK1, CDK2, and CDK4, this compound can induce cell cycle arrest at multiple checkpoints, preventing cellular proliferation and promoting apoptosis.[11][12][13]
Experimental Protocols
The following protocols provide a general framework for the formation of 3D tumor spheroids and subsequent treatment with this compound. These should be optimized for specific cell lines and experimental goals.
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the formation of spheroids using ultra-low attachment plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment round-bottom 96-well plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add Trypsin-EDTA to detach the cells and incubate at 37°C for 3-5 minutes.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
-
Count the cells using a hemocytometer or automated cell counter and determine the cell viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells/well in 100 µL of medium).
-
Carefully dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids should form within 24-72 hours.
-
Monitor spheroid formation daily using an inverted microscope.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
Pre-formed 3D spheroids (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
After 72 hours of spheroid formation, carefully remove 50 µL of the medium from each well without disturbing the spheroids.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the treated spheroids for the desired duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
Protocol 3: Analysis of Spheroid Viability and Growth
A. Spheroid Size Measurement:
-
At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well using an inverted microscope with a camera.
-
Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (4/3)πr³, where r is the radius (diameter/2).
-
Normalize the spheroid volume at each time point to the initial volume at time 0.
B. Cell Viability Assay (e.g., CellTiter-Glo® 3D):
-
At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
-
Determine the IC50 value by plotting the viability against the log of the this compound concentration and fitting a dose-response curve.
Hypothetical Data Presentation
The following tables represent plausible data obtained from treating HCT-116 colon cancer spheroids with this compound for 72 hours. It is generally observed that cells grown in 3D are more resistant to cytotoxic agents than those in 2D culture.[14][15] For comparison, the reported IC50 of this compound on HCT-116 cells in a 2D culture is 120 nM.[8]
Table 1: Effect of this compound on HCT-116 Spheroid Size
| This compound Concentration (µM) | Average Spheroid Diameter (µm) ± SD (72h) | Percent Growth Inhibition (%) |
| Vehicle Control (0) | 550 ± 25 | 0 |
| 0.1 | 510 ± 30 | 7.3 |
| 0.5 | 420 ± 28 | 23.6 |
| 1.0 | 350 ± 22 | 36.4 |
| 5.0 | 280 ± 18 | 49.1 |
| 10.0 | 210 ± 15 | 61.8 |
Table 2: Viability of HCT-116 Spheroids after 72h Treatment with this compound
| This compound Concentration (µM) | Percent Viability (%) ± SD |
| Vehicle Control (0) | 100 ± 5.2 |
| 0.1 | 92.5 ± 6.1 |
| 0.5 | 75.3 ± 4.8 |
| 1.0 | 58.1 ± 5.5 |
| 5.0 | 30.7 ± 3.9 |
| 10.0 | 15.2 ± 2.7 |
Table 3: Comparison of this compound IC50 Values in 2D and 3D HCT-116 Cell Culture Models
| Culture Model | IC50 (µM) |
| 2D Monolayer | 0.120[8] |
| 3D Spheroid | ~1.5 (Hypothetical) |
Discussion and Conclusion
The provided protocols and hypothetical data illustrate a framework for evaluating the efficacy of the CDK inhibitor this compound in 3D tumor spheroid models. The expected results, with a higher IC50 value in 3D culture compared to 2D, would underscore the importance of using more physiologically relevant models in preclinical drug assessment. The increased resistance in 3D models can be attributed to factors such as limited drug penetration into the spheroid core, the presence of quiescent cells, and altered gene expression profiles.[4]
By employing these methodologies, researchers can gain a deeper understanding of the anti-tumor effects of this compound and other CDK inhibitors in a context that better mimics the in vivo tumor microenvironment. This approach can aid in the identification of more robust drug candidates and the development of more effective therapeutic strategies. Further analyses, such as immunofluorescence staining for proliferation and apoptosis markers (e.g., Ki-67 and cleaved caspase-3) on spheroid cryosections, can provide additional spatial information on the drug's mechanism of action within the 3D structure.
References
- 1. mdpi.com [mdpi.com]
- 2. 3D Cultures for Modelling the Microenvironment: Current Research Trends and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of circulating tumor cell spheroids in drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3D cell culture alters signal transduction and drug response in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Facebook [cancer.gov]
- 10. Ag-24322 | C23H20F2N6 | CID 135413565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. njms.rutgers.edu [njms.rutgers.edu]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Switching Cdk2 On or Off with Small Molecules to Reveal Requirements in Human Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: AG-024322
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with dissolving AG-024322 in media for experimental use.
Troubleshooting Guide: this compound Dissolution Issues
Problem: this compound is not dissolving or is precipitating in the experimental media.
This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound, a potent ATP-competitive pan-CDK inhibitor.
Step 1: Initial Dissolution in an Appropriate Organic Solvent
It is critical to first dissolve this compound in an appropriate organic solvent before further dilution into aqueous media.
-
Recommended Solvent: The primary recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, create a 10 mM stock solution.
-
Ensure complete dissolution. If necessary, gentle warming and/or sonication can be used to aid dissolution.[1]
-
Step 2: Dilution into Cell Culture Media
Direct dilution of a highly concentrated DMSO stock into aqueous cell culture media can cause the compound to precipitate. The following steps are recommended to avoid this.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution in your cell culture medium to reach the final desired concentration.
-
Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in the cell culture media as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. Many cell lines can tolerate up to 1% DMSO, but it is best to determine the specific tolerance of your cell line.
-
Mixing: When adding the this compound/DMSO stock to the media, add it dropwise while gently vortexing or swirling the media to ensure rapid and even distribution. This helps prevent localized high concentrations of the compound that can lead to precipitation.
Step 3: Troubleshooting Persistent Precipitation
If precipitation still occurs after following the steps above, consider the following advanced troubleshooting options:
-
Use of a Surfactant: For compounds with low aqueous solubility, the use of a biocompatible surfactant can aid in maintaining solubility.
-
Tween-80: This non-ionic surfactant is often used in formulations to improve the solubility of hydrophobic compounds.[1] When preparing a working solution, a low concentration of Tween-80 (e.g., as part of a stock solution formulation) may help. However, it is important to test the effect of Tween-80 on your specific cell line, as it can be cytotoxic at higher concentrations.
-
-
Formulation with Co-solvents: For particularly challenging compounds, a formulation containing co-solvents can be prepared. A protocol for an in vivo formulation of this compound includes PEG300 and Tween-80.[1] While this exact formulation is for in vivo use, a similar, highly diluted version could be adapted for in vitro experiments, with careful consideration of the final concentration of each component and its potential cellular effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is 100% DMSO.
Q2: What is the maximum concentration of DMSO that can be used in my cell culture experiments?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible, preferably below 0.5%. While some cell lines can tolerate up to 1%, it is crucial to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line's viability and function.
Q3: My this compound precipitated after I added my DMSO stock to the media. What should I do?
A3: This is a common issue with hydrophobic compounds. To resolve this, try the following:
-
Ensure your DMSO stock is fully dissolved before use.
-
Perform serial dilutions in your media to reach the final concentration.
-
Add the stock solution to your media dropwise while gently mixing.
-
If the problem persists, consider preparing a new stock solution at a lower concentration to reduce the amount of DMSO being added to the media.
Q4: Can I heat or sonicate my this compound solution to help it dissolve?
A4: Yes, gentle heating and/or sonication can be used to aid in the dissolution of this compound in DMSO.[1] However, avoid excessive heat which could degrade the compound.
Q5: Are there any alternative solvents I can use if I cannot use DMSO?
A5: While DMSO is the most commonly recommended solvent, for specific applications, other organic solvents like ethanol may be possible. However, the solubility of this compound in these solvents would need to be determined, and the tolerance of your cell line to the alternative solvent must be tested.
Quantitative Data
This compound Solubility Data
| Solvent/Vehicle | Concentration | Observation | Reference |
| DMSO | 10 mM | Clear solution | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (in vivo) | ≥ 2.5 mg/mL (5.97 mM) | Clear solution | [1] |
| 10% DMSO, 90% Corn Oil (in vivo) | ≥ 2.5 mg/mL (5.97 mM) | Clear solution | [1] |
Experimental Protocols
Protocol for Preparing this compound Working Solution for Cell-Based Assays
This protocol provides a general guideline for preparing a working solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the required amount of this compound powder to prepare your desired volume of a 10 mM stock solution (Molecular Weight of this compound = 418.44 g/mol ).
-
In a sterile microcentrifuge tube, dissolve the calculated amount of this compound powder in the appropriate volume of 100% sterile DMSO.
-
Ensure complete dissolution by vortexing. If necessary, gently warm the solution or sonicate in a water bath until all solid is dissolved.
-
Store the 10 mM stock solution at -20°C or -80°C for long-term storage.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, it may be necessary to prepare an intermediate dilution of your stock solution in 100% DMSO or directly in cell culture medium.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
On the day of the experiment, thaw the stock solution.
-
Calculate the volume of the stock solution needed to achieve your final desired concentration in the total volume of cell culture medium.
-
Crucially, ensure the final concentration of DMSO in the media is below the toxic level for your cells (typically <0.5%).
-
Add the calculated volume of the this compound stock solution dropwise to the pre-warmed cell culture medium while gently swirling. This gradual addition and mixing are key to preventing precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of 100% DMSO (without this compound) to an equivalent volume of cell culture medium. This control is essential to account for any effects of the solvent on the cells.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits CDK1, CDK2, and CDK4, leading to cell cycle arrest.
Caption: Troubleshooting workflow for dissolving this compound in experimental media.
References
AG-024322 Technical Support Center: Troubleshooting Precipitation in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing AG-024322 in cell culture experiments, with a specific focus on preventing and troubleshooting precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive pan-CDK inhibitor that targets cell cycle kinases CDK1, CDK2, and CDK4 with Ki values in the nanomolar range.[1] This inhibition of cyclin-dependent kinases leads to cell cycle arrest and the induction of apoptosis, making it a compound of interest for anti-tumor research.[1]
Q2: I observed precipitation when I added my this compound stock solution to my cell culture medium. What could be the cause?
Precipitation of this compound upon dilution in aqueous solutions like cell culture media is a common issue, likely due to the compound's hydrophobic nature. The solvent used for the initial stock solution and the final concentration in the media can significantly impact its solubility. If the concentration of the compound in the final culture medium exceeds its solubility limit, it will precipitate out of the solution.
Q3: How can I avoid precipitation of this compound in my cell culture experiments?
To prevent precipitation, it is crucial to follow a proper solubilization and dilution protocol. This typically involves dissolving the compound in a suitable organic solvent, such as DMSO, to create a high-concentration stock solution. This stock solution is then serially diluted in the cell culture medium to the desired final concentration. It is also recommended to pre-warm the cell culture medium before adding the compound.
Q4: What should I do if I already see precipitation in my prepared media?
If precipitation has already occurred, you can try to redissolve the compound by gently warming the solution and using sonication.[1] However, it is important to ensure that the heat does not degrade the compound or other components of the media. The best practice is to prepare fresh solutions using an optimized protocol.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of stock solution in media | The final concentration of this compound exceeds its solubility in the aqueous cell culture medium. | Prepare a higher concentration stock solution in DMSO and add a smaller volume to the media. Perform serial dilutions in the culture medium. Ensure the stock solution is at room temperature before adding to pre-warmed media. |
| The DMSO concentration in the final culture volume is too high, causing cytotoxicity or affecting cell behavior. | Use a higher concentration stock solution to minimize the volume of DMSO added. Ensure the final DMSO concentration is below 0.5% (v/v), and run a vehicle control to account for any solvent effects. | |
| Cloudiness or film formation in the culture dish | The compound is coming out of solution over time due to instability or interaction with media components. | Ensure the compound is fully dissolved in the stock solution before use. Prepare fresh dilutions for each experiment. Consider using a serum-free medium for initial dilutions if serum protein interactions are suspected. |
| Inconsistent experimental results | Inaccurate final concentration due to precipitation. | Visually inspect for any signs of precipitation before treating cells. If precipitation is suspected, centrifuge the media and measure the concentration of the supernatant. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 418.4 g/mol .
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, gently warm the solution or use a sonicator to aid dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Dilution of this compound Stock Solution in Cell Culture Medium
This protocol provides a stepwise method for diluting the DMSO stock solution into the cell culture medium to achieve the desired final concentration while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or multi-well plates
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM, you can first prepare an intermediate dilution of 1 mM in the medium, and then further dilute this to 10 µM.
-
When adding the this compound solution (stock or intermediate dilution) to the medium, add it dropwise while gently swirling the tube or plate to ensure rapid and uniform mixing.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Signaling pathway of this compound as a pan-CDK inhibitor leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for using this compound in cell culture, highlighting the critical dilution step.
Caption: A logical decision tree for troubleshooting this compound precipitation in cell culture experiments.
References
Technical Support Center: Optimizing AG-024322 Concentration for Maximum Effect
Welcome to the technical support center for AG-024322, a potent ATP-competitive pan-CDK inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to achieve maximum therapeutic effect with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, ATP-competitive pan-CDK inhibitor that selectively targets cyclin-dependent kinases 1, 2, and 4 (CDK1, CDK2, and CDK4) with high affinity, exhibiting Ki values in the low nanomolar range (1-3 nM)[1]. By inhibiting these key regulators of the cell cycle, this compound effectively induces cell cycle arrest, leading to the inhibition of DNA replication and tumor cell proliferation[1]. Ultimately, this can trigger apoptosis (programmed cell death) in cancer cells[1].
Q2: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound is cell-line dependent. Based on available data, a good starting point for dose-response experiments is a range from 10 nM to 1 µM. For example, in HCT-116 cells, this compound has an IC50 of 120 nM for growth inhibition[1]. However, in human peripheral blood mononuclear cells (PBMCs), the toxicity (TC50) is higher, at 1.4 µM[1]. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for the desired effect (e.g., cell cycle arrest vs. apoptosis).
Q3: How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium. Be aware that precipitation can occur, especially at higher concentrations. If you observe precipitation, gentle warming or sonication may be used to aid dissolution. For in vivo studies, specific formulations in vehicles like a mixture of DMSO, PEG300, Tween-80, and saline have been used.
Q4: How can I assess the downstream effects of this compound treatment?
The primary downstream effect of this compound is the inhibition of CDK-mediated phosphorylation of the Retinoblastoma (Rb) protein. This prevents the release of the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and cell cycle progression. To assess this, you can perform a western blot to analyze the phosphorylation status of Rb (pRb). A decrease in pRb levels upon treatment with this compound indicates target engagement and downstream pathway inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no effect on cell viability/proliferation. | Suboptimal concentration of this compound. | Perform a dose-response experiment with a wider range of concentrations to determine the IC50 for your specific cell line. |
| Cell line is resistant to CDK1/2/4 inhibition. | Consider cell lines with known sensitivity to CDK inhibitors. Check the Rb status of your cell line, as Rb-deficient cells may be less sensitive. | |
| Issues with compound stability or solubility. | Prepare fresh dilutions from a properly stored stock solution. If precipitation is observed, try gentle warming or sonication. | |
| Discrepancy between ATP-based proliferation assays and other methods (e.g., cell counting). | CDK4/6 inhibition can cause cells to arrest in the G1 phase and increase in size, leading to higher ATP levels per cell, which can mask the anti-proliferative effect in ATP-based assays[2][3][4]. | Use a DNA-based proliferation assay (e.g., CyQUANT) or direct cell counting to more accurately assess the anti-proliferative effects of this compound[2][3][4]. |
| High levels of cell death at concentrations intended for cell cycle arrest. | The concentration used is too high and is inducing apoptosis rather than just cell cycle arrest. | Perform a time-course and dose-response experiment and analyze markers of both cell cycle arrest (e.g., pRb, cell cycle analysis) and apoptosis (e.g., cleaved PARP, Annexin V staining) to identify the optimal concentration and time point for the desired effect. |
| Difficulty in detecting changes in pRb levels by Western Blot. | Suboptimal antibody or blotting conditions. | Optimize your Western blot protocol, including using a validated phospho-specific Rb antibody and appropriate phosphatase inhibitors in your lysis buffer. |
| Timing of sample collection is not optimal. | Perform a time-course experiment to determine the optimal time point for observing maximal pRb inhibition after this compound treatment. |
Quantitative Data Summary
| Parameter | Value | System | Reference |
| Ki (CDK1, CDK2, CDK4) | 1-3 nM | Biochemical Assay | [1] |
| IC50 (Growth Inhibition) | 120 nM | HCT-116 cells | [1] |
| TC50 (Toxicity) | 1.4 µM | Human PBMCs | [1] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include any apoptotic cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Cells can be stored at -20°C at this stage.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use flow cytometry analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Phospho-Rb
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Rb (e.g., Ser807/811) overnight at 4°C. Also, probe a separate membrane or strip the same membrane for total Rb and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phospho-Rb normalized to total Rb and the loading control.
Visualizations
Caption: this compound inhibits CDK1, 2, and 4, blocking cell cycle progression.
Caption: General workflow for assessing the effects of this compound in vitro.
Caption: Troubleshooting logic for unexpected experimental results with this compound.
References
AG-024322 toxicity in normal cells vs cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity of AG-024322 in normal and cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive, and selective multi-targeted inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, and CDK4.[1][2][3] These kinases are crucial regulators of the cell cycle.[1][4][5] By inhibiting these CDKs, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and, subsequently, apoptosis (programmed cell death) in susceptible cells.[1][2][3] Its primary mechanism involves the inhibition of Retinoblastoma (Rb) protein phosphorylation.[1]
Q2: Does this compound show differential toxicity between normal and cancer cells?
Available data suggests that this compound exhibits a degree of selective toxicity towards cancer cells over normal cells. This is primarily because cancer cells often have dysregulated cell cycle control and are more reliant on the activity of CDKs for their uncontrolled proliferation.[1][5] However, normal proliferating cells can also be affected, as CDK1 inhibition has been shown to reduce viability in non-cancer cells, particularly when they are actively cycling.[6]
Q3: What are the typical IC50 values for this compound in cancer cell lines?
This compound has demonstrated potent anti-proliferative activity across multiple human tumor cell lines, with IC50 values generally ranging from 30 to 200 nM.[1] For example, the IC50 value in HCT-116 colon cancer cells is reported to be 120 nM.[3]
Q4: What is the observed toxicity of this compound in normal cells?
In vitro studies on normal human peripheral blood mononuclear cells (PBMCs) have shown a TC50 (toxic concentration 50%) value of 1.4 µM (1400 nM), indicating that higher concentrations are required to induce toxicity in these normal cells compared to many cancer cell lines.[3] In vivo studies in cynomolgus monkeys identified a no-adverse-effect level (NOAEL) at a dose of 2 mg/kg.[7] Toxic effects at higher doses included bone marrow hypocellularity and lymphoid depletion, which are consistent with the mechanism of CDK inhibition affecting rapidly dividing cells.[3][7]
Q5: What were the outcomes of the clinical trials for this compound?
This compound entered Phase I clinical trials for the treatment of advanced cancers.[8][9][10] However, the development of this compound was discontinued in 2007 as the Phase I study was terminated for failing to achieve an acceptable clinical end point.[4]
Troubleshooting Guides
Problem 1: High toxicity observed in normal cell control group.
-
Possible Cause 1: Cell Cycle Status of Normal Cells. Normal cells that are actively proliferating will be more sensitive to CDK inhibitors like this compound.[6]
-
Troubleshooting Tip: Ensure your normal cell line is in a quiescent or slowly dividing state if you are trying to demonstrate cancer cell-specific toxicity. Consider serum starvation to synchronize cells in G0/G1 phase before treatment.
-
-
Possible Cause 2: Off-target effects at high concentrations. Although selective, at higher concentrations, off-target kinase inhibition could contribute to toxicity.
-
Troubleshooting Tip: Perform a dose-response curve to determine the optimal concentration that maximizes cancer cell death while minimizing normal cell toxicity.
-
-
Possible Cause 3: Extended exposure time. Continuous exposure to a CDK inhibitor can lead to toxicity even in normal cells.[11]
-
Troubleshooting Tip: Consider a shorter exposure time for your experiment. A pulse-dosing regimen might also be effective in killing cancer cells while allowing normal cells to recover.
-
Problem 2: Inconsistent IC50 values for the same cancer cell line.
-
Possible Cause 1: Variation in cell culture conditions. Factors such as cell passage number, confluency, and media components can influence drug sensitivity.
-
Troubleshooting Tip: Standardize your cell culture protocols. Use cells within a defined passage number range and ensure consistent seeding density and confluency at the time of treatment.
-
-
Possible Cause 2: Inaccurate drug concentration. Errors in serial dilutions or degradation of the compound can lead to variability.
-
Troubleshooting Tip: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store the stock solution according to the manufacturer's recommendations.
-
-
Possible Cause 3: Different assay methods. The specific viability or proliferation assay used (e.g., MTT, CellTiter-Glo, colony formation) can yield different IC50 values.
-
Troubleshooting Tip: Use the same assay method consistently. Be aware of the principles and limitations of your chosen assay.
-
Data Presentation
Table 1: In Vitro Toxicity of this compound in Cancer vs. Normal Cells
| Cell Type | Cell Line | Parameter | Value |
| Cancer | HCT-116 (Colon) | IC50 | 120 nM[3] |
| Cancer | Multiple Human Tumor Lines | IC50 Range | 30 - 200 nM[1] |
| Normal | Human PBMCs | TC50 | 1.4 µM (1400 nM)[3] |
Table 2: In Vivo Toxicity of this compound in Cynomolgus Monkeys
| Dose | Observation |
| 2 mg/kg | No-adverse-effect level[7] |
| ≥ 6 mg/kg | Pancytic bone marrow hypocellularity, lymphoid depletion, vascular injury at injection site[3][7] |
| 10 mg/kg | Renal tubular degeneration[3][7] |
Experimental Protocols
1. Cell Viability Assay (Based on MTT Method)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound toxicity.
Caption: Troubleshooting logic for high normal cell toxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. njms.rutgers.edu [njms.rutgers.edu]
- 5. Targeting Cyclin-Dependent Kinases in Human Cancers: From Small Molecules to Peptide Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner. — Department of Oncology [oncology.ox.ac.uk]
- 7. Toxicity and toxicokinetics of the cyclin-dependent kinase inhibitor this compound in cynomolgus monkeys following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase I Safety, Pharmacokinetic and Pharmacodynamic Study of this compound, an Inhibitor of Cyclin-Dependent Kinase 1,2, and 4, Administered Intravenously Daily for 5 Days Every 3 Weeks to Patients with Advanced Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 9. Ag-24322 | C23H20F2N6 | CID 135413565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
unexpected off-target effects of AG-024322
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using AG-024322. The information is based on available preclinical data and the known mechanism of action of this compound as a cyclin-dependent kinase (CDK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive pan-CDK inhibitor that primarily targets CDK1, CDK2, and CDK4 with Ki values in the 1-3 nM range.[1] By inhibiting these key regulators of the cell cycle, this compound induces cell cycle arrest, leading to apoptosis and inhibition of tumor cell proliferation.[2][3]
Q2: What are the expected on-target effects of this compound in preclinical models?
The primary on-target effects of this compound are related to its inhibition of cell cycle progression. Researchers can expect to observe cell cycle arrest, typically at the G1/S and G2/M phases, and subsequent induction of apoptosis.[2][3] In vivo, these cellular effects translate to anti-tumor activity, with tumor growth inhibition observed in various xenograft models.[1]
Q3: What are the known adverse effects and toxicities associated with this compound administration in animal models?
Toxicology studies in cynomolgus monkeys have identified several dose-dependent adverse effects. These are largely considered to be on-target effects resulting from the inhibition of CDKs in rapidly dividing non-tumor cells. Key findings include:
-
Hematologic Toxicities: Pancytic bone marrow hypocellularity (a decrease in all types of blood cells in the bone marrow) and lymphoid depletion in the lymph nodes, spleen, and/or thymus were observed at doses of 6 mg/kg and higher.[1][4]
-
Renal Toxicity: At a dose of 10 mg/kg, renal tubular degeneration was reported.[1][4]
-
Vascular Injury: Injury at the injection site was noted at doses of 6 mg/kg and above.[4]
-
Pancreatic Effects: In a single instance at 10 mg/kg, vacuolar degeneration of pancreatic acinar cells with increased serum amylase and lipase was observed.[4]
It is important to note that many of these effects were reversible after a recovery period.[4] The no-adverse-effect level (NOAEL) in these studies was determined to be 2 mg/kg.[1][4]
Troubleshooting Guide
Issue 1: I am observing higher-than-expected cytotoxicity in my cell-based assays.
-
Question: My in vitro experiments with this compound are showing significant cell death even at low concentrations. How can I troubleshoot this?
-
Answer:
-
Confirm Drug Concentration and Purity: Ensure the correct dilution of your this compound stock solution and verify its purity. Improper storage can affect its stability. This compound stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Evaluate Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to CDK inhibitors. The reported IC50 for this compound in HCT-116 cells is 120 nM.[1] Consider performing a dose-response curve to determine the IC50 in your specific cell line.
-
Assess Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before adding the compound. Stressed or unhealthy cells may be more susceptible to the cytotoxic effects of the drug.
-
Consider On-Target Effects: this compound is a potent inducer of apoptosis through its on-target inhibition of CDKs.[1] The observed cytotoxicity is likely a result of this intended mechanism of action.
-
Issue 2: My in vivo experiments are showing significant toxicity and adverse effects in the animal models.
-
Question: My animal models are exhibiting weight loss, lethargy, and other signs of toxicity after treatment with this compound. What steps can I take?
-
Answer:
-
Review Dosing Regimen: The observed toxicities are dose-dependent.[1][4] The no-adverse-effect level (NOAEL) in cynomolgus monkeys was 2 mg/kg when administered via intravenous infusion for 5 days.[4] Doses of 6 mg/kg and higher led to significant adverse effects.[1][4] It is crucial to dose based on appropriate allometric scaling from non-human primate data or to perform a dose-range-finding study in your specific animal model.
-
Monitor for Known Toxicities: Be prepared to monitor for the known on-target toxicities of this compound, which include bone marrow suppression and lymphoid depletion.[4] This can be done through regular complete blood counts (CBCs) and histopathological analysis of relevant tissues at the end of the study.
-
Refine the Dosing Schedule: Consider alternative dosing schedules, such as intermittent dosing, which may allow for recovery of normal tissues and reduce cumulative toxicity.
-
Supportive Care: Provide supportive care to the animals as needed, in accordance with your institution's animal care and use committee (IACUC) guidelines.
-
Data Presentation
Table 1: Summary of In Vivo Toxicity of this compound in Cynomolgus Monkeys
| Dose Level (mg/kg) | Key Findings | Reversibility |
| 2 | No-adverse-effect level (NOAEL) | N/A |
| 6 | Pancytic bone marrow hypocellularity, lymphoid depletion, vascular injury at the injection site. | Reversible or in the process of repair |
| 10 | Pancytic bone marrow hypocellularity, lymphoid depletion, vascular injury at the injection site, renal tubular degeneration, vacuolar degeneration of pancreatic acinar cells (in one animal). | Reversible or in the process of repair |
Data sourced from studies on cynomolgus monkeys receiving this compound via 30-minute IV infusion once daily for 5 days.[4]
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay using a Resazurin-Based Reagent
This protocol describes a method for determining the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the 96-well plate and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Add 20 µL of a resazurin-based viability reagent (e.g., alamarBlue™) to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability versus the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound as a pan-CDK inhibitor leading to cell cycle arrest.
Caption: Troubleshooting workflow for unexpected in vitro cytotoxicity with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Ag-24322 | C23H20F2N6 | CID 135413565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Toxicity and toxicokinetics of the cyclin-dependent kinase inhibitor this compound in cynomolgus monkeys following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AG-024322 Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the pan-CDK inhibitor AG-024322 in cancer cells. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive pan-CDK inhibitor that targets cyclin-dependent kinases 1, 2, and 4 with Ki values in the nanomolar range.[1] Its primary mechanism of action is to block the phosphorylation of the Retinoblastoma (Rb) protein, which is crucial for cell cycle progression from the G1 to the S phase.[2] By inhibiting these CDKs, this compound induces cell cycle arrest, apoptosis, and has demonstrated broad anti-proliferative activity in various human tumor cell lines.[2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
While specific resistance mechanisms to this compound have not been extensively documented due to its discontinuation in early clinical trials, resistance to CDK inhibitors is a well-studied phenomenon.[3] Potential mechanisms can be broadly categorized into two groups:
-
On-target, cell cycle-related alterations: These involve changes in the direct targets of this compound or downstream effectors.
-
Bypass signaling pathways: Activation of alternative signaling cascades that promote cell proliferation independently of the CDK1/2/4 axis.
Q3: How can I determine if resistance in my cell line is due to on-target alterations?
Several on-target alterations can lead to resistance. Here are some common ones and how to investigate them:
-
Loss or mutation of Retinoblastoma (Rb) protein: Since Rb is a key substrate of CDKs, its absence or inactivation renders the cells independent of CDK4/6 and CDK2 activity for cell cycle progression.[4][5]
-
Troubleshooting: Check for Rb protein expression by Western blot. Sequence the RB1 gene to identify potential mutations.
-
-
Amplification or overexpression of CDKs or Cyclins: Increased levels of CDK2, CDK4, CDK6, Cyclin D, or Cyclin E can overcome the inhibitory effects of this compound.[4][6][7]
-
Troubleshooting: Use qPCR or Western blotting to assess the expression levels of CDK2, CDK4, CDK6, CCND1 (Cyclin D1), and CCNE1 (Cyclin E1).
-
Q4: What are the common bypass signaling pathways that can be activated?
Cancer cells can develop resistance by activating signaling pathways that promote proliferation and survival, thereby circumventing the cell cycle block imposed by this compound. Key bypass pathways include:
-
PI3K/AKT/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Its activation can drive cell cycle progression independently of CDK4/6.[4][5][8]
-
MAPK (RAS-RAF-MEK-ERK) Pathway: This pathway is frequently activated in cancer and can promote the expression of D-type cyclins, contributing to CDK inhibitor resistance.[9][10]
-
Fibroblast Growth Factor Receptor (FGFR) Signaling: Upregulation of FGFR signaling has been identified as a mechanism of resistance to CDK4/6 inhibitors.[5][6]
Troubleshooting Guides
Problem 1: Decreased potency of this compound in your cell line.
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve with this compound on your resistant cell line alongside the parental, sensitive cell line to quantify the shift in IC50.
-
Analyze Cell Cycle Progression: Use flow cytometry to analyze the cell cycle distribution of resistant cells treated with this compound. Resistant cells may not arrest in the G1 phase as expected.
-
Investigate On-Target Alterations:
-
Western Blot: Check for the expression of Rb, Cyclin D1, Cyclin E1, CDK2, CDK4, and CDK6.
-
qPCR: Analyze the mRNA levels of the corresponding genes.
-
-
Screen for Bypass Pathway Activation:
-
Phospho-protein analysis (Western Blot or Proteomics): Look for increased phosphorylation of key pathway components like AKT, S6, and ERK.
-
Problem 2: Your this compound-resistant cells show continued proliferation despite G1 arrest.
Possible Cause: Bypass of the G1/S checkpoint through CDK2/Cyclin E activation. Upregulation of CDK2 activity can phosphorylate Rb and drive S-phase entry, even when CDK4 is inhibited.[5][11][12]
Troubleshooting Steps:
-
Assess CDK2 Activity: Perform an in vitro kinase assay using immunoprecipitated CDK2 from your resistant cell lysates.
-
Quantify Cyclin E1 Levels: Use Western blot or qPCR to measure Cyclin E1 expression. High levels are associated with CDK inhibitor resistance.[11]
-
Test Combination Therapy: Treat your resistant cells with a combination of this compound and a CDK2 inhibitor to see if sensitivity is restored.
Data Presentation
Table 1: IC50 Values of this compound in Sensitive vs. Resistant Cell Lines (Hypothetical Data)
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental HCT-116 | 120 | 1x |
| This compound-Resistant HCT-116 | 1500 | 12.5x |
Table 2: Gene Expression Changes in this compound-Resistant Cells (Hypothetical Data)
| Gene | Fold Change (mRNA) | Protein Level Change |
| RB1 | No significant change | Loss of expression |
| CCNE1 (Cyclin E1) | 5-fold increase | 4-fold increase |
| CDK2 | 2-fold increase | 1.8-fold increase |
| FGF2 | 8-fold increase | 6-fold increase |
Experimental Protocols
1. Western Blot for Rb and Cyclin E1 Expression
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Rb, Cyclin E1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
2. Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells and treat with the desired concentration of this compound for 24-48 hours.
-
Cell Harvest and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition and Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases.
Mandatory Visualizations
References
- 1. Mechanisms of Resistance to CDK4/6 Inhibitors and Predictive Biomarkers of Response in HR+/HER2-Metastatic Breast Cancer—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies | Anticancer Research [ar.iiarjournals.org]
- 8. Overexpressed Cyclin D1 and CDK4 proteins are responsible for the resistance to CDK4/6 inhibitor in breast cancer that can be reversed by PI3K/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. MAPK reliance via acquired CDK4/6 inhibitor resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting CDK2 to combat drug resistance in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AG-024322 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AG-024322 in in vivo experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive, multi-targeted inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, and CDK4 with Ki values in the 1-3 nM range.[1] By inhibiting these key regulators of the cell cycle, this compound induces cell cycle arrest, leading to apoptosis (programmed cell death) and a broad-spectrum anti-proliferative activity against various tumor cells.[1][2][3] Its antitumor activity is linked to the modulation of its target, the Retinoblastoma (Rb) protein, by reducing its phosphorylation.[2]
Q2: What is the recommended formulation for this compound for in vivo studies in mice?
This compound can be formulated for in vivo administration using a few different methods. Here are two examples:
-
Protocol 1: A solution can be prepared with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This should result in a clear solution with a solubility of at least 2.5 mg/mL.[1]
-
Protocol 2: Alternatively, a formulation of 10% DMSO and 90% Corn Oil can be used, which also achieves a solubility of at least 2.5 mg/mL.[1]
It is recommended to first prepare a stock solution in DMSO and then add the co-solvents. For in vivo experiments, the working solution should be prepared fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q3: What is a typical dosage and administration route for this compound in mouse xenograft models?
In human tumor xenograft models, this compound has shown significant anti-tumor efficacy.[2] The maximum tolerated dose (MTD) in mice has been established at 20 mg/kg.[1][2] The anti-tumor effects are dose-dependent.[1][2] For example, in the MV522 tumor model, a 20 mg/kg dose resulted in a 65% tumor growth inhibition (TGI), while half the MTD led to 52% TGI.[1][2]
While intravenous infusion has been used in toxicity studies in monkeys,[1][4] the provided formulations are suitable for other parenteral routes in mice, such as intraperitoneal (IP) or intravenous (IV) injection. The specific route should be optimized for your experimental design.
Q4: How should this compound be stored?
For long-term storage, this compound powder should be kept at -20°C for up to 2 years. A stock solution in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no tumor growth inhibition. | Improper formulation or precipitation of the compound. | - Ensure the formulation is prepared fresh daily.[1]- Visually inspect the solution for any precipitates before administration. If present, try gentle warming or sonication to redissolve.[1]- Verify the final concentration and solubility of your formulation. |
| Sub-optimal dosage. | - The anti-tumor effects of this compound are dose-dependent.[1][2] Ensure you are using a dose at or near the MTD (20 mg/kg in mice) for maximum efficacy.[1][2]- Perform a dose-response study to determine the optimal dose for your specific tumor model. | |
| Drug instability. | - Follow the recommended storage conditions for both the powder and stock solutions to maintain compound integrity.[1][5] | |
| Tumor model resistance. | - this compound has shown broad-spectrum activity, but some tumor models may be less sensitive.[2] Confirm that the cell line used for the xenograft has a functional Rb pathway, as this is a key target of CDK4/6 inhibition. | |
| Unexpected toxicity or animal death. | Dose is too high for the specific strain or model. | - The no-adverse-effect dose in monkeys was 2 mg/kg.[4] Doses of 6 mg/kg and above led to toxicity.[1][4]- While the MTD in some mouse studies is 20 mg/kg, this can vary. Reduce the dose and perform a tolerability study. |
| Vehicle-related toxicity. | - Administer the vehicle alone to a control group of animals to rule out any adverse effects from the formulation components. | |
| Rapid administration. | - For intravenous injections, ensure a slow and steady infusion rate to avoid acute toxicity. | |
| Precipitation of the compound upon injection. | Poor solubility in physiological fluids. | - This can be a challenge with hydrophobic compounds. Ensure the use of appropriate solubilizing agents in your formulation (e.g., PEG300, Tween-80).[1]- Consider alternative administration routes that may have better absorption characteristics. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Mouse Xenograft Model (MV522)
| Dose | Tumor Growth Inhibition (TGI) |
| 20 mg/kg (MTD) | 65%[1][2] |
| 10 mg/kg (1/2 MTD) | 52%[1][2] |
| 5 mg/kg (1/4 MTD) | Slight anti-tumor activity[1][2] |
Table 2: Toxicokinetics of this compound in Cynomolgus Monkeys (5-day IV infusion)
| Dose | Observation |
| 2 mg/kg | No-adverse-effect dose[4] |
| ≥ 6 mg/kg | Pancytic bone marrow hypocellularity, lymphoid depletion, swelling at injection site[4] |
| 10 mg/kg | Renal tubular degeneration[4] |
Experimental Protocols
Protocol: In Vivo Antitumor Efficacy Study in a Human Tumor Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture the desired human tumor cell line (e.g., MV522) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously implant the tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Randomization:
-
Randomize mice with established tumors into treatment and control groups.
-
-
Formulation and Administration of this compound:
-
Prepare the this compound formulation fresh daily (refer to the formulation section above).
-
Administer the designated dose of this compound (e.g., 20 mg/kg) to the treatment group via the chosen route (e.g., IP or IV).
-
Administer the vehicle alone to the control group.
-
Dosing frequency will depend on the experimental design but could be daily or on a specific schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, pharmacodynamic markers).
-
-
Pharmacodynamic Analysis (Optional):
-
To confirm target engagement, a cohort of mice can be treated with this compound for a shorter duration.
-
Excise tumors at a specific time point after the final dose and analyze for levels of phosphorylated Rb protein by Western blot or immunohistochemistry to demonstrate a dose-dependent reduction.[2]
-
Tumor tissue can also be analyzed for markers of proliferation (e.g., Ki67) and apoptosis (e.g., TUNEL staining).[2]
-
Visualizations
Caption: Troubleshooting workflow for poor efficacy in this compound experiments.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Characterization of in vitro and in vivo metabolism of this compound, a novel cyclin-dependent kinase (CDK) [scirp.org]
- 4. Toxicity and toxicokinetics of the cyclin-dependent kinase inhibitor this compound in cynomolgus monkeys following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
Technical Support Center: Managing AG-024322-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing cytotoxicity induced by AG-024322, a potent pan-CDK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive, small molecule inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK2, and CDK4 with Ki values in the 1-3 nM range.[1] By inhibiting these key regulators of the cell cycle, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1/S and G2/M checkpoints, and subsequent induction of apoptosis.[2][3][4]
Q2: In which cell lines has this compound shown anti-proliferative activity?
This compound has demonstrated broad-spectrum anti-proliferative activity in multiple human tumor cell lines with IC50 values typically ranging from 30 to 200 nM. For example, in HCT-116 cells, it has shown growth inhibition with an IC50 of 120 nM.[1]
Q3: What is the optimal concentration of DMSO for dissolving this compound and for use in cell culture?
For preparing stock solutions, this compound can be dissolved in DMSO. However, the final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.1% is generally considered safe for most cell lines, though some may tolerate up to 0.5%.[5][6] It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) in all experiments.
Q4: How should I store this compound stock solutions?
Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
Q5: What are the expected morphological changes in cells treated with this compound?
Due to its mechanism of action in inducing cell cycle arrest and apoptosis, you may observe changes such as cell rounding, detachment from the culture surface, membrane blebbing, and the formation of apoptotic bodies.
Troubleshooting Guide
Unanticipated results can arise during in vitro experiments with this compound. This guide provides solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Higher than expected cytotoxicity in control (vehicle-treated) cells. | 1. DMSO concentration is too high. 2. Mycoplasma or other microbial contamination. 3. Poor cell health (high passage number, recent thawing). 4. Issues with culture medium or supplements. | 1. Ensure the final DMSO concentration is ≤ 0.1%. Perform a DMSO dose-response curve to determine the tolerance of your specific cell line.[5][6] 2. Regularly test for mycoplasma contamination.[7] 3. Use cells with a low passage number and allow them to fully recover after thawing before starting an experiment. 4. Use fresh, pre-warmed media and high-quality supplements. |
| Inconsistent IC50 values between experiments. | 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Compound degradation (improper storage, multiple freeze-thaw cycles). 4. Cell line heterogeneity or genetic drift. | 1. Ensure a uniform single-cell suspension and consistent seeding density across all plates and experiments. 2. Adhere strictly to the planned incubation times for compound treatment and assay development. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store them properly. 4. Use cell lines from a reputable cell bank and perform cell line authentication. |
| No dose-dependent cytotoxic effect observed. | 1. The concentration range tested is too low or too narrow. 2. The cell line is resistant to CDK inhibitors. 3. Inaccurate dilutions of this compound. 4. The incubation period is too short. | 1. Test a wider range of concentrations, for example, from 1 nM to 10 µM, using a logarithmic dilution series. 2. Some cell lines may have intrinsic resistance mechanisms, such as loss of Rb function or upregulation of other cell cycle proteins.[8][9] Consider using a different cell line. 3. Carefully prepare and verify all dilutions. 4. Increase the incubation time (e.g., 48 or 72 hours) to allow for the cytotoxic effects to manifest. |
| Precipitation of this compound in culture medium. | 1. The concentration of this compound exceeds its solubility in the culture medium. | 1. Prepare a more concentrated stock solution in DMSO and use a smaller volume to achieve the desired final concentration. Ensure thorough mixing when adding the compound to the medium. |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Potency (Ki) |
| CDK1 | Enzymatic Assay | 1-3 nM |
| CDK2 | Enzymatic Assay | 1-3 nM |
| CDK4 | Enzymatic Assay | 1-3 nM |
Table 2: Cytotoxicity of this compound in Selected Cell Lines
| Cell Line | Assay Type | Parameter | Value |
| HCT-116 | Growth Inhibition | IC50 | 120 nM |
| Human PBMCs | ATP Content | TC50 | 1.4 µM |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10][11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[11] Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[12][13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.[12]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes.[14][15]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining by PI.[14]
-
PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.[14]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound inhibits CDK4 and CDK1, blocking cell cycle progression.
Caption: Workflow for assessing this compound-induced cytotoxicity.
Caption: Decision tree for troubleshooting unexpected cytotoxicity results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The RB/E2F pathway and regulation of RNA processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Rb/E2F pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 9. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. kumc.edu [kumc.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
why is AG-024322 not causing cell cycle arrest
This technical support resource provides troubleshooting guidance and frequently asked questions for researchers using AG-024322, a potent ATP-competitive pan-CDK inhibitor. Contrary to some experimental observations, this compound is well-documented to induce cell cycle arrest and apoptosis by targeting key cell cycle kinases.[1][2][3] If you are not observing the expected cell cycle arrest, this guide will help you troubleshoot potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on the cell cycle?
A1: this compound is a multi-targeted CDK inhibitor that potently inhibits CDK1, CDK2, and CDK4.[1] As a pan-CDK inhibitor, it is expected to cause arrest at multiple stages of the cell cycle and induce apoptosis in a time- and dose-dependent manner.[4]
Q2: At what concentration should I see an effect?
A2: The effective concentration is cell-line dependent. For example, in HCT-116 cells, this compound has a reported IC50 of 120 nM for growth inhibition.[1] It's crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How long should I treat my cells with this compound?
A3: The duration of treatment can influence the observed effect. Initial experiments might involve a 24-hour treatment period.[1] However, a time-course experiment (e.g., 12, 24, 48 hours) is recommended to capture the dynamic effects on the cell cycle.
Q4: My cells are not arresting. What are the possible reasons?
A4: Several factors could contribute to a lack of observed cell cycle arrest. Please refer to the Troubleshooting Guide below for a detailed checklist of potential issues, including drug preparation and storage, experimental protocol, and cell line-specific factors.
Troubleshooting Guide: Why is this compound Not Causing Cell Cycle Arrest?
This guide addresses common issues that may prevent the observation of cell cycle arrest upon treatment with this compound.
Issue 1: Drug Inactivity or Incorrect Concentration
-
Problem: The this compound compound may be degraded or improperly dissolved, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Verify Storage: this compound stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1]
-
Ensure Proper Dissolution: this compound can be dissolved in DMSO to prepare a stock solution.[1] For cell culture media, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). If you observe precipitation in your media, the drug may not be fully soluble. You can use heat or sonication to aid dissolution when preparing stock solutions.[1]
-
Perform Dose-Response: Conduct a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations to confirm its cytotoxic/cytostatic effect and determine the IC50 in your cell line.
-
Issue 2: Suboptimal Experimental Protocol
-
Problem: The experimental parameters may not be suitable for detecting cell cycle arrest.
-
Troubleshooting Steps:
-
Optimize Treatment Duration: A short treatment time may be insufficient to induce a measurable arrest. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal endpoint.
-
Check Cell Density: High cell confluency can lead to contact inhibition, which itself can cause cell cycle arrest, masking the effect of the drug. Seed cells at a density that allows for logarithmic growth throughout the experiment.
-
Review Cell Cycle Analysis Protocol: Ensure your cell cycle analysis protocol is robust. Refer to the detailed "Experimental Protocol: Cell Cycle Analysis by Flow Cytometry" section below.
-
Issue 3: Cell Line-Specific Characteristics and Resistance
-
Problem: The chosen cell line may have intrinsic or acquired resistance to CDK inhibitors.
-
Troubleshooting Steps:
-
Verify Cell Line Sensitivity: Use a positive control cell line known to be sensitive to this compound, such as HCT-116 or MV522.[1]
-
Check Rb and p53 Status: The retinoblastoma (Rb) protein is a key substrate of CDK4/6, and its phosphorylation is critical for G1/S transition.[5] The p53 tumor suppressor is a crucial component of cell cycle checkpoints.[6] Cell lines with mutations in the Rb-E2F pathway or non-functional p53 may exhibit altered responses to CDK inhibitors.[5][7] For example, HCT-116 cells are known to have wild-type p53.[8][9]
-
Consider Resistance Mechanisms: Resistance to CDK inhibitors can arise from various mechanisms, including loss of Rb, amplification of E2F, or overexpression of other cell cycle-related proteins.[5][10]
-
Data Presentation
| Parameter | Value | Cell Line | Reference |
| Ki for CDK1 | 1-3 nM | N/A | [1] |
| Ki for CDK2 | 1-3 nM | N/A | [1] |
| Ki for CDK4 | 1-3 nM | N/A | [1] |
| IC50 (Growth Inhibition) | 120 nM | HCT-116 | [1] |
| TC50 (Toxicity) | 1.4 µM | Human PBMCs | [1] |
Experimental Protocols
Detailed Methodology: Cell Cycle Analysis by Flow Cytometry
This protocol describes a standard procedure for analyzing the cell cycle distribution of adherent cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[4][11][12]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will prevent them from reaching full confluency by the end of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for the chosen duration.
-
Cell Harvesting:
-
Aspirate the media and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete media to inactivate the trypsin and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or at -20°C for longer storage).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content (PI fluorescence).
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits CDK1, CDK2, and CDK4, blocking cell cycle progression.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for assessing cell cycle distribution after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Toxicity and toxicokinetics of the cyclin-dependent kinase inhibitor this compound in cynomolgus monkeys following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ag-24322 | C23H20F2N6 | CID 135413565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Differences in p53 status significantly influence the cellular response and cell survival to 1,25-dihydroxyvitamin D3-metformin cotreatment in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of p53 stability and function in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
how to minimize AG-024322 degradation in solution
This technical support center provides guidance and answers to frequently asked questions regarding the stability and handling of AG-024322 in solution. Our goal is to help researchers minimize degradation and ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
For long-term storage, this compound powder should be stored at -20°C, where it is stable for up to two years.
Q2: What is the recommended way to prepare a stock solution of this compound?
It is recommended to prepare a stock solution in 100% DMSO. For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of this compound powder in DMSO.
Q3: How should I store the this compound stock solution in DMSO?
The stability of the DMSO stock solution depends on the storage temperature.[1][2]
| Storage Temperature | Shelf Life |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
| 4°C | Up to 2 weeks |
To minimize degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: How do I prepare a working solution for in vivo experiments?
For in vivo studies, it is crucial to prepare the working solution fresh on the same day of use.[2] Two common solvent systems are:
-
System 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
System 2: 10% DMSO and 90% Corn Oil.[2]
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]
Q5: What are the known degradation pathways for this compound?
Currently, there is limited publicly available information specifically detailing the degradation pathways of this compound. However, as this compound contains a benzimidazole core, it is prudent to consider potential degradation pathways common to this class of compounds, such as oxidation and hydrolysis, especially under harsh pH or oxidative conditions. The benzimidazole ring itself is generally very stable.
Troubleshooting Guide
Issue 1: I observe precipitation in my this compound working solution.
-
Possible Cause: The solubility of this compound may be exceeded in the final solvent composition.
-
Solution:
-
Try gentle heating and/or sonication to redissolve the compound.[2]
-
Prepare a fresh working solution, ensuring that the DMSO stock solution is added slowly to the other co-solvents with vigorous mixing.
-
Consider adjusting the solvent ratios, if your experimental protocol allows, to increase the proportion of the solubilizing agent (e.g., PEG300).
-
Issue 2: My experimental results are inconsistent, and I suspect compound degradation.
-
Possible Cause: The this compound solution may have degraded due to improper storage or handling.
-
Solution:
-
Prepare Fresh Solutions: Always prepare working solutions fresh from a recently prepared or properly stored stock solution.[2]
-
Check Storage of Stock: Ensure your DMSO stock solution has not been stored for longer than the recommended duration at the respective temperature (see FAQ 3). Avoid multiple freeze-thaw cycles by using aliquots.
-
pH of Aqueous Solutions: If using aqueous buffers, be mindful of the pH. A study involving intravenous infusion in monkeys used a vehicle with a pH of 3.8, suggesting that this compound is stable in slightly acidic conditions. Extreme pH values should be avoided.
-
Protect from Light: While specific photostability data is not available, it is good practice to protect solutions of organic small molecules from prolonged exposure to direct light.
-
Hypothetical Stability Data
The following table is a hypothetical example to illustrate how stability data for this compound in an aqueous-based working solution might be presented. Note: This data is for illustrative purposes only and is not based on actual experimental results for this compound.
| Condition | Time (hours) | % Remaining this compound (Hypothetical) |
| Room Temperature, Ambient Light | 0 | 100% |
| 2 | 98.5% | |
| 6 | 95.2% | |
| 24 | 85.1% | |
| 4°C, Dark | 0 | 100% |
| 2 | 99.8% | |
| 6 | 99.5% | |
| 24 | 98.9% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder (Molecular Weight: 418.44 g/mol ).
-
Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.
-
Vortex or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]
Protocol 2: Preparation of a Working Solution for in vivo Studies (Example with System 1)
-
Start with a 10 mM stock solution of this compound in DMSO.
-
To prepare a 1 mg/mL working solution (approximately 2.39 mM), you will need to dilute the stock solution.
-
In a sterile tube, add the required volume of the 10 mM DMSO stock solution.
-
Add PEG300 (40% of the final volume) and mix thoroughly.
-
Add Tween-80 (5% of the final volume) and mix again.
-
Finally, add saline (45% of the final volume) to reach the desired final concentration and volume.
-
Ensure the final solution is clear. If not, use gentle warming or sonication. Use this working solution immediately.[2]
Visualizations
References
interpreting complex results from AG-024322 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AG-024322.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive, and cell-permeable pan-cyclin-dependent kinase (CDK) inhibitor.[1] It primarily targets CDK1, CDK2, and CDK4, which are key regulators of the cell cycle.[2][3] By inhibiting these CDKs, this compound prevents the phosphorylation of substrate proteins, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest and induction of apoptosis (programmed cell death).[2]
Q2: In which phases of the cell cycle does this compound induce arrest?
As a pan-CDK inhibitor targeting CDK1, CDK2, and CDK4, this compound can cause cell cycle arrest at multiple stages.[2] Inhibition of CDK4 and CDK2 affects the G1/S transition, while inhibition of CDK1 impacts the G2/M transition.
Q3: What are the common applications of this compound in research?
This compound is primarily used in cancer research to study the effects of cell cycle inhibition. It has been shown to have broad-spectrum anti-tumor activity in preclinical models.[1] Common applications include investigating the role of CDKs in cancer cell proliferation, inducing apoptosis for mechanistic studies, and evaluating its potential as an anti-neoplastic agent.[2][3]
Q4: What is the solubility of this compound?
This compound is soluble in DMSO. For in vivo studies, specific formulations are required. One suggested solvent preparation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution at ≥ 2.5 mg/mL. Another option is 10% DMSO and 90% corn oil.[1] If precipitation occurs, heating and/or sonication can aid dissolution.[1]
Q5: What were the findings from the clinical trials of this compound?
This compound entered a Phase I clinical trial for patients with advanced solid tumors.[4] However, the trial was terminated, and the development of the drug was discontinued.[5]
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Target | Kᵢ (nM) |
| CDK1 | 1-3 |
| CDK2 | 1-3 |
| CDK4 | 1-3 |
Source: MedChemExpress.[1]
Table 2: In Vitro Potency of this compound
| Cell Line | Assay | IC₅₀ (nM) |
| HCT-116 | Growth Inhibition | 120 |
| Multiple Human Tumor Cell Lines | Antiproliferative Activity | 30 - 200 |
Source: MedChemExpress, AACR Journals.[1][2]
Table 3: In Vivo Toxicity of this compound in Cynomolgus Monkeys (5-day IV infusion)
| Dose (mg/kg) | Observed Effects |
| 2 | No-adverse-effect dose |
| ≥ 3 | Decreased white blood cells |
| ≥ 6 | Pancytic bone marrow hypocellularity, lymphoid depletion, swelling at IV site |
| 10 | Renal tubular degeneration |
| 12 | Central nervous system effects (above maximum tolerated dose) |
Source: PubMed.[6]
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. A Phase I Safety, Pharmacokinetic and Pharmacodynamic Study of this compound, an Inhibitor of Cyclin-Dependent Kinase 1,2, and 4, Administered Intravenously Daily for 5 Days Every 3 Weeks to Patients with Advanced Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 5. Highlights of the Latest Advances in Research on CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity and toxicokinetics of the cyclin-dependent kinase inhibitor this compound in cynomolgus monkeys following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
AG-024322 effect on cell morphology
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effects of AG-024322 on cell morphology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive, multi-targeted inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, and CDK4 with high affinity.[1][2][3] Its primary mechanism of action is to block the kinase activity of these CDKs, which are crucial regulators of cell cycle progression.[1][3] By inhibiting these CDKs, this compound can induce cell cycle arrest, apoptosis (programmed cell death), and inhibit tumor cell proliferation.[1][2][3][4]
Q2: What are the expected effects of this compound on cell morphology?
Due to its mechanism as a pan-CDK inhibitor, this compound is expected to induce significant changes in cell morphology, primarily as a consequence of cell cycle arrest and apoptosis. While direct studies on this compound's morphological effects are limited, based on the known functions of its targets (CDK1, CDK2, and CDK4), researchers can anticipate the following:
-
Increased Cell Size and Senescence-like Phenotype: Inhibition of CDK4 and CDK2 can cause a G1 phase cell cycle arrest.[1][5] Cells arrested in G1 may continue to grow in size without dividing, leading to a flattened and enlarged morphology, sometimes resembling a senescent phenotype.[1]
-
Rounding and Detachment (Apoptotic Morphology): Induction of apoptosis by this compound will lead to characteristic morphological changes, including cell shrinkage, membrane blebbing, chromatin condensation, and eventual detachment from the culture surface.[2][3]
-
Mitotic Arrest and Abnormal Mitotic Figures: As an inhibitor of CDK1, a key regulator of mitosis, this compound can cause cells to arrest in the G2/M phase of the cell cycle.[4][6] This may result in an increased population of rounded-up mitotic cells and potentially abnormal mitotic spindles or chromosome arrangements.
-
Alterations in Cytoskeleton and Cell Adhesion: CDK1 and CDK2 are known to phosphorylate proteins involved in regulating the cytoskeleton and cell adhesion.[4][7] Therefore, treatment with this compound may lead to changes in the organization of actin filaments, microtubules, and focal adhesions, potentially affecting cell shape and attachment.
Q3: In which cell lines has the anti-proliferative activity of this compound been observed?
This compound has demonstrated potent anti-proliferative activity in multiple human tumor cell lines, with IC50 values typically ranging from 30 to 200 nM.[3] It has also shown significant anti-tumor efficacy in various human tumor xenograft models.[4]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| No observable change in cell morphology after treatment. | 1. Sub-optimal concentration of this compound: The concentration used may be too low to effectively inhibit CDKs in the specific cell line. 2. Short treatment duration: The incubation time may not be sufficient to induce noticeable morphological changes. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance to CDK inhibitors (e.g., due to mutations in the Rb pathway). | 1. Perform a dose-response experiment: Titrate this compound over a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal effective concentration for your cell line. 2. Increase the incubation time: Observe cells at multiple time points (e.g., 24, 48, 72 hours) to capture the dynamics of morphological changes. 3. Use a sensitive cell line as a positive control: Confirm the activity of your this compound stock on a cell line known to be sensitive to CDK inhibitors. Check the Rb status of your cell line; Rb-negative cells are often resistant to CDK4/6 inhibitors. |
| High levels of cell death observed even at low concentrations. | 1. High sensitivity of the cell line: Some cell lines are exquisitely sensitive to pan-CDK inhibition. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used. | 1. Use a lower concentration range: Start with concentrations in the low nanomolar range and titrate upwards. 2. Prepare a fresh dilution of this compound: Ensure the stock solution is not degraded. 3. Include a vehicle control: Treat cells with the same concentration of the solvent alone to rule out solvent-induced toxicity. |
| Inconsistent morphological changes across experiments. | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular responses. 2. Inconsistent drug preparation: Errors in diluting the stock solution can lead to variability in the final concentration. | 1. Standardize cell culture protocols: Use cells within a specific passage number range and seed them at a consistent density for all experiments. 2. Prepare fresh drug dilutions for each experiment: Avoid repeated freeze-thaw cycles of the stock solution. |
| Difficulty in quantifying morphological changes. | 1. Subjective assessment: Visual inspection can be subjective and not quantitative. 2. Lack of appropriate tools: Not using appropriate staining and imaging techniques. | 1. Use quantitative imaging software: Employ software like ImageJ/Fiji or commercial platforms to measure specific morphological parameters (e.g., cell area, circularity, aspect ratio).[8] 2. Perform immunofluorescence staining: Stain for key cytoskeletal components like F-actin (using phalloidin) and microtubules (using anti-tubulin antibodies), and for the nucleus (using DAPI) to visualize and quantify specific changes. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target CDKs | CDK1, CDK2, CDK4 | [1][2][3] |
| Ki Values | 1-3 nM range | [2][3] |
| IC50 (Anti-proliferative) | 30 - 200 nM (in multiple human tumor cell lines) | [3] |
| IC50 (HCT-116 cells) | 120 nM | [2] |
Table 2: In Vivo Activity of this compound
| Parameter | Value | Reference |
| Tumor Growth Inhibition (TGI) | 32% to 86.4% (in various human tumor xenografts) | [4] |
| TGI in MV522 tumor model (20 mg/kg) | 65% | [4] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Cell Morphology Analysis
This protocol describes the staining of F-actin and nuclei to visualize and quantify changes in cell morphology induced by this compound.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixing.
-
Treatment: Allow cells to adhere overnight, then treat with the desired concentrations of this compound or vehicle control for the specified duration.
-
Fixation:
-
Aspirate the culture medium.
-
Wash the cells once with pre-warmed Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes at room temperature.
-
-
Staining:
-
Incubate the cells with a fluorescently-labeled phalloidin conjugate (for F-actin staining) at the manufacturer's recommended concentration in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI (4',6-diamidino-2-phenylindole) solution (for nuclear staining) at a final concentration of 1 µg/mL in PBS for 5 minutes at room temperature in the dark.
-
-
Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Analyze the images using software such as ImageJ/Fiji to quantify morphological parameters like cell area, perimeter, circularity, and actin organization.
-
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound leading to changes in cell morphology.
Caption: this compound inhibits the CDK4/6-Rb-E2F pathway, leading to G1 cell cycle arrest.
Caption: Experimental workflow for analyzing cell morphology changes induced by this compound.
References
- 1. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. phiab.com [phiab.com]
- 4. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CDK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 8. Frontiers | Evaluation of image analysis tools for the measurement of cellular morphology [frontiersin.org]
Validation & Comparative
Confirming CDK Inhibition by AG-024322: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to confirm the inhibition of Cyclin-Dependent Kinases (CDKs) by the potent pan-CDK inhibitor, AG-024322. We present a comparative analysis of this compound against other well-established CDK inhibitors—Palbociclib, Ribociclib, and Abemaciclib—supported by quantitative data and detailed experimental protocols. This guide is intended to assist researchers in selecting the most appropriate assays to validate the mechanism of action of this compound and similar compounds in preclinical studies.
Introduction to this compound
This compound is a potent, ATP-competitive inhibitor that demonstrates broad activity against multiple CDKs, primarily targeting CDK1, CDK2, and CDK4.[1][2] These kinases are crucial regulators of cell cycle progression, and their aberrant activity is a hallmark of many cancers.[3] this compound has been investigated in Phase I clinical trials for the treatment of various neoplasms.[4][5] Understanding the precise cellular and biochemical consequences of this compound treatment is paramount for its continued development and for the discovery of novel therapeutic strategies.
Comparative Efficacy of CDK Inhibitors
The inhibitory potential of this compound and its counterparts can be quantitatively assessed through biochemical and cellular assays. The following tables summarize key potency metrics (Ki and IC50 values) for this compound, Palbociclib, Ribociclib, and Abemaciclib against their primary CDK targets.
Table 1: Biochemical Potency (Ki) of CDK Inhibitors
| Inhibitor | CDK1/cyclin B (Ki, nmol/L) | CDK2/cyclin A (Ki, nmol/L) | CDK4/cyclin D1 (Ki, nmol/L) | CDK6/cyclin D3 (Ki, nmol/L) |
| This compound | ~1-3 | ~1-3 | ~1-3 | Data not available |
| Palbociclib | >10,000 | >10,000 | 11 | 15 |
| Ribociclib | >1,000 | >1,000 | 10 | 39 |
| Abemaciclib | 64 | 7 | 2 | 9.9 |
Data sourced from publicly available literature.[2][6][7]
Table 2: Cellular Potency (IC50) of CDK Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Assay | IC50 (nmol/L) |
| This compound | HCT-116 | Growth Inhibition | 120 |
| Palbociclib | MCF-7 | pRb Phosphorylation (Ser780) | 66 |
| T47D | pRb Phosphorylation (Ser780) | 64 | |
| Ribociclib | MCF-7 | pRb Phosphorylation (Ser780) | 113 |
| T47D | pRb Phosphorylation (Ser780) | 121 | |
| Abemaciclib | MCF-7 | pRb Phosphorylation (Ser780) | 33 |
| T47D | pRb Phosphorylation (Ser780) | 48 |
Data sourced from publicly available literature.[2][6]
Experimental Protocols
To empirically validate CDK inhibition by this compound, a combination of biochemical and cell-based assays is recommended. Below are detailed protocols for key experiments.
Biochemical Assay: In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified CDK/cyclin complex.
Protocol: In Vitro CDK1/Cyclin B Kinase Assay (Radioactive)
Materials:
-
Active human CDK1/cyclin B complex
-
Histone H1 (substrate)
-
This compound and other test compounds
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in Kinase Assay Buffer.
-
In a microcentrifuge tube, combine the active CDK1/cyclin B enzyme, Histone H1 substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.
Cell-Based Assays
Cell-based assays provide insights into the effects of CDK inhibition within a biological context.
CDK2 and CDK4/6 are primary kinases responsible for phosphorylating the Retinoblastoma protein (pRb), a key regulator of the G1/S cell cycle checkpoint. Inhibition of these CDKs leads to a decrease in pRb phosphorylation.
Protocol: Western Blot for Phospho-pRb
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
This compound and control inhibitors
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780), anti-phospho-Rb (Ser807/811), anti-total Rb, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or control inhibitors for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.[8]
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[9][10]
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated pRb to total pRb.
Inhibition of CDK1, CDK2, and CDK4 disrupts normal cell cycle progression, leading to cell cycle arrest at specific phases (G1/S or G2/M). This can be quantified by analyzing the DNA content of a cell population using flow cytometry.
Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
Materials:
-
Cancer cell line of interest
-
This compound and control inhibitors
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or control inhibitors as described for the Western blot protocol.
-
Harvest the cells (including any floating cells) and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[4]
-
Wash the fixed cells with PBS and resuspend in PI staining solution.[11]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures can aid in understanding the mechanism of CDK inhibition.
Caption: CDK signaling pathway and points of inhibition by this compound.
Caption: General experimental workflow for confirming CDK inhibition.
Conclusion
Confirming the inhibitory activity of this compound on its target CDKs requires a multi-faceted approach. The combination of direct biochemical assays and functional cell-based assays provides a robust validation of its mechanism of action. The data presented in this guide demonstrate that this compound is a potent pan-CDK inhibitor, distinguishing it from the more selective CDK4/6 inhibitors like Palbociclib and Ribociclib. The provided protocols offer a starting point for researchers to design and execute experiments to further elucidate the therapeutic potential of this compound and other novel CDK inhibitors.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. Measurement of cdk4 kinase activity using an affinity peptide-tagging technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4.6. CDK4 Enzyme Inhibition Assay [bio-protocol.org]
- 7. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cloud-clone.com [cloud-clone.com]
- 9. PhosphoPlus® Rb (Ser780, Ser807/811) Antibody Kit | Cell Signaling Technology [cellsignal.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Tale of Two Kinase Inhibitors: The Broad-Spectrum Approach of AG-024322 Versus the Targeted Precision of Selective CDK4/6 Inhibitors
For researchers, scientists, and drug development professionals, the landscape of cancer therapeutics is a dynamic field, with strategies constantly evolving. This guide provides a detailed comparison between the pan-cyclin-dependent kinase (CDK) inhibitor AG-024322 and the class of selective CDK4/6 inhibitors, which includes the approved drugs palbociclib, ribociclib, and abemaciclib. While both target the cell cycle, their distinct mechanisms of action, preclinical profiles, and ultimate clinical trajectories offer valuable insights into the development of anti-cancer agents.
This compound emerged as a potent, ATP-competitive inhibitor of multiple CDKs, primarily targeting CDK1, CDK2, and CDK4.[1][2] This broad-spectrum approach aimed to induce a comprehensive cell cycle arrest. In contrast, the selective CDK4/6 inhibitors were designed to specifically target the CDK4/6-cyclin D complex, a key regulator of the G1 to S phase transition in the cell cycle.[3][4] This targeted approach has proven highly successful, leading to the approval and widespread clinical use of palbociclib, ribociclib, and abemaciclib, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[5][6][7]
The clinical development of this compound, however, was discontinued after Phase I trials and it failed to achieve an acceptable clinical endpoint.[8][9] This divergence in clinical success underscores the importance of target selectivity and therapeutic index in oncology drug development.
Mechanism of Action: A Broad Net Versus a Focused Strike
The fundamental difference between this compound and selective CDK4/6 inhibitors lies in their kinase inhibition profiles. This compound's simultaneous inhibition of CDK1, CDK2, and CDK4 was intended to block cell cycle progression at multiple checkpoints.[1] In contrast, selective CDK4/6 inhibitors focus on a specific, well-defined pathway. By inhibiting CDK4 and CDK6, these drugs prevent the phosphorylation of the retinoblastoma protein (Rb).[3][10] This, in turn, maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the expression of genes required for DNA replication and S-phase entry, ultimately leading to G1 cell cycle arrest.[3][4]
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical development of palbociclib and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palbociclib: Randomized Studies and Real-world Evidence as the Basis for Therapeutic Planning in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical discovery and development of abemaciclib used to treat breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ag-24322 | C23H20F2N6 | CID 135413565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. njms.rutgers.edu [njms.rutgers.edu]
- 10. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of Pan-CDK Inhibitors: AG-024322 vs. Flavopiridol
For researchers, scientists, and drug development professionals, the selection of a pan-Cyclin-Dependent Kinase (CDK) inhibitor is a critical decision in the design of experiments targeting cell cycle regulation and cancer therapy. This guide provides an objective comparison of two prominent pan-CDK inhibitors, AG-024322 and flavopiridol, supported by experimental data on their inhibitory profiles, cellular effects, and the methodologies used to evaluate them.
Introduction to Pan-CDK Inhibition
Cyclin-dependent kinases are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. Pan-CDK inhibitors, by targeting multiple CDKs, offer the potential for broad anti-proliferative effects. This compound and flavopiridol are two such inhibitors that have been extensively studied.
Kinase Inhibition Profile
This compound is a potent, ATP-competitive inhibitor of the cell cycle CDKs, demonstrating high affinity for CDK1, CDK2, and CDK4 with Ki values in the low nanomolar range.[1]
Flavopiridol (also known as alvocidib) is a semi-synthetic flavonoid that also acts as an ATP-competitive inhibitor of a broad range of CDKs. It demonstrates potent inhibition of CDK1, CDK2, CDK4, CDK6, and CDK9, with IC50 values typically in the nanomolar range.[2] Flavopiridol was the first CDK inhibitor to enter human clinical trials.[3][4]
Table 1: Comparative Inhibitory Activity of this compound and Flavopiridol Against Key CDKs
| Target | This compound (Ki, nM) | Flavopiridol (IC50, nM) |
| CDK1 | 1-3[1] | 30[2] |
| CDK2 | 1-3[1] | 40[2] |
| CDK4 | 1-3[1] | 20-40[2] |
| CDK6 | Not widely reported | 60[2] |
| CDK7 | Not widely reported | 110-300[5] |
| CDK9 | Not widely reported | 20[2] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are both measures of inhibitor potency. While not directly interchangeable, they provide a basis for comparing the relative strength of inhibition. The inhibitory activity can vary depending on the experimental conditions, such as ATP concentration.
Cellular Effects: Cell Cycle Arrest and Apoptosis
Both this compound and flavopiridol exert their anti-proliferative effects by inducing cell cycle arrest and apoptosis.
This compound has been shown to cause arrest at multiple stages of the cell cycle, consistent with its inhibition of key cell cycle CDKs.[6] This is followed by the induction of apoptosis in a time- and dose-dependent manner.
Flavopiridol is also well-documented to induce cell cycle arrest, typically at the G1/S and G2/M transitions, by inhibiting the activity of CDKs that regulate these checkpoints.[2][5] Following cell cycle arrest, flavopiridol is a potent inducer of apoptosis in various cancer cell lines.[7]
In Vivo Anti-Tumor Activity
Preclinical studies in xenograft models have demonstrated the anti-tumor efficacy of both compounds.
This compound has shown broad-spectrum anti-tumor activity in vivo, inhibiting the growth of established human tumor xenografts.[1] For instance, at a dose of 20 mg/kg, it resulted in tumor growth inhibition ranging from 32% to 86.4% in various models.[1]
Flavopiridol has also demonstrated significant in vivo anti-tumor activity against a variety of human tumor xenografts, including those for prostate cancer, head and neck cancer, and leukemia.[3]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: Pan-CDK inhibitors block cell cycle progression at multiple checkpoints.
Caption: A typical workflow for determining the in vitro potency of CDK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize pan-CDK inhibitors.
In Vitro Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the activity of a specific kinase.
1. Reagents and Materials:
-
Recombinant CDK/cyclin complexes (e.g., CDK2/Cyclin A)
-
Kinase substrate (e.g., Histone H1)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-³³P]ATP or other detection-compatible ATP
-
This compound or flavopiridol, serially diluted
-
Phosphocellulose filter paper
-
Stop buffer (e.g., phosphoric acid)
-
Scintillation counter
2. Procedure:
-
Prepare a reaction mixture containing the kinase and substrate in the kinase assay buffer.
-
Add the serially diluted inhibitor (this compound or flavopiridol) or vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP (containing a radioactive label or as required by the detection method).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper and immersing it in a stop buffer.
-
Wash the filter paper to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
1. Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or flavopiridol, serially diluted
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or flavopiridol for the desired duration (e.g., 72 hours).[8]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[9]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.[9]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
1. Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or flavopiridol
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
2. Procedure:
-
Seed cells and treat with this compound or flavopiridol for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events.
-
Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
Apoptosis Assay by Flow Cytometry (Annexin V Staining)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell surface.
1. Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or flavopiridol
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Annexin V binding buffer (containing Ca2+)
-
Flow cytometer
2. Procedure:
-
Seed cells and treat with this compound or flavopiridol for the desired time to induce apoptosis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.[11]
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[12]
Conclusion
Both this compound and flavopiridol are potent pan-CDK inhibitors with demonstrated anti-proliferative and pro-apoptotic activities in a range of cancer models. This compound exhibits very high potency against the core cell cycle kinases CDK1, 2, and 4. Flavopiridol, while also potent against these kinases, has a broader documented inhibitory profile that includes transcriptional CDKs like CDK9. The choice between these inhibitors will depend on the specific research question, the cell types being investigated, and whether the inhibition of transcriptional CDKs is a desired effect. The experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies and further elucidate the nuanced differences between these two important research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical development of the cyclin-dependent kinase inhibitor flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity and toxicokinetics of the cyclin-dependent kinase inhibitor this compound in cynomolgus monkeys following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavopiridol: a promising cyclin-dependent kinase inhibitor in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchhub.com [researchhub.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. kumc.edu [kumc.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effects of AG-024322 Through Knockdown of CDK1/2/4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pan-CDK inhibitor AG-024322 with the effects of individual and combined knockdown of its primary targets: Cyclin-Dependent Kinase 1 (CDK1), CDK2, and CDK4. The objective is to validate that the cellular phenotypes observed with this compound treatment are a direct consequence of inhibiting these key cell cycle regulators. The data presented is compiled from multiple studies, and experimental conditions may vary between the pharmacological and genetic approaches.
Executive Summary
This compound is a potent, ATP-competitive inhibitor of CDK1, CDK2, and CDK4 with Ki values in the 1-3 nM range.[1] This broad-spectrum activity translates to potent anti-proliferative effects in various cancer cell lines, including HCT-116 human colon carcinoma cells, where it exhibits an IC50 of 120 nM.[1] The primary mechanisms of action attributed to this compound are the induction of cell cycle arrest and apoptosis.[1][2]
Data Presentation: Comparative Analysis
The following tables summarize the quantitative effects of this compound and the knockdown of CDK1, CDK2, and CDK4 on cell viability, cell cycle distribution, and induction of apoptosis in HCT-116 cells.
Table 1: Comparison of Effects on Cell Viability and Proliferation
| Treatment/Target | Method | Concentration/ Efficiency | Cell Line | Effect | Quantitative Data |
| This compound | Small Molecule Inhibitor | 120 nM | HCT-116 | Growth Inhibition | IC50 = 120 nM[1] |
| CDK1 Knockdown | siRNA | Not Specified | HCT-116 | Reduced Cell Growth | Decreased cell growth rate[3] |
| CDK2 Knockdown | siRNA | Not Specified | HCT-116 | Reduced Cell Proliferation | Not Specified |
| CDK4/6 Knockdown | siRNA | >85% | HCT-116 | Reduced Cell Viability | Significant decrease in cell viability[4] |
Table 2: Comparison of Effects on Cell Cycle Distribution
| Treatment/Target | Method | Concentration/ Efficiency | Cell Line | Primary Effect | Quantitative Data (% of cells) |
| This compound | Small Molecule Inhibitor | Not Specified | Not Specified | Cell Cycle Arrest | Not Specified |
| CDK1 Knockdown | siRNA | Not Specified | HCT-116 | G2/M Arrest | G2/M phase increased to 40.85% (10 µM ginkgetin, a CDK1/2 inhibitor)[3] |
| CDK2 Knockdown | siRNA | Not Specified | HCT-116 | S and G2/M Arrest | S phase: 46.4%, G2/M phase: 29.5% (with 100 µM 6,7,4'-THIF, a CDK1/2 inhibitor)[5] |
| CDK4/6 Knockdown | siRNA | >85% | HCT-116 | G1 Arrest | Significant increase in G1 population |
| Control (Untreated) | - | - | HCT-116 | Normal Proliferation | G1: ~45%, S: ~35%, G2/M: ~20% (representative) |
Table 3: Comparison of Effects on Apoptosis and Senescence
| Treatment/Target | Method | Concentration/ Efficiency | Cell Line | Primary Effect | Quantitative Data |
| This compound | Small Molecule Inhibitor | Not Specified | Not Specified | Induction of Apoptosis | Induces apoptosis[1] |
| CDK1 Knockdown | siRNA | Not Specified | HCT-116 | Induction of Apoptosis | Increased apoptotic cell population[3] |
| CDK2 Knockdown | siRNA | Not Specified | HCT-116 | Induction of Apoptosis | Increased Annexin V positive cells[6] |
| CDK4/6 Knockdown | siRNA | >85% | HCT-116 | Induction of Senescence | Increased SA-β-Gal staining |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or transfect with specific siRNAs targeting CDK1, CDK2, or CDK4. Include appropriate vehicle and non-targeting siRNA controls.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value for this compound.
siRNA-Mediated Gene Knockdown
-
Cell Seeding: One day before transfection, seed HCT-116 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: For each well, dilute 50-100 pmol of siRNA (targeting CDK1, CDK2, CDK4, or a non-targeting control) in 250 µL of serum-free medium. In a separate tube, dilute a suitable lipid-based transfection reagent according to the manufacturer's instructions in 250 µL of serum-free medium. Combine the siRNA and lipid solutions and incubate at room temperature for 20 minutes.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free medium.
-
Incubation: Incubate the cells for 4-6 hours at 37°C, then replace the medium with complete growth medium.
-
Post-Transfection Analysis: Harvest the cells 48-72 hours post-transfection for subsequent experiments (e.g., Western blotting, cell cycle analysis, apoptosis assays).
Western Blotting for Protein Expression
-
Cell Lysis: Lyse the treated or transfected cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CDK1, CDK2, CDK4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Harvest: Harvest the treated or transfected cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
-
Cell Harvest: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
-
Cell Seeding and Treatment: Seed HCT-116 cells in 6-well plates and treat with this compound or transfect with siRNAs as described above.
-
Fixation: After the desired incubation period, wash the cells with PBS and fix with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.
-
Staining: Wash the cells with PBS and incubate with the SA-β-Gal staining solution (containing X-gal at pH 6.0) overnight at 37°C in a dry incubator (no CO2).
-
Visualization: Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
-
Quantification: Quantify the percentage of blue-stained cells by counting at least 200 cells in multiple random fields.[7][8][9]
Mandatory Visualization
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for comparative analysis.
Caption: Logical framework for validating this compound's mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Inhibition of multiple CDKs potentiates colon cancer chemotherapy via p73-mediated DR5 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6,7,4′-Trihydroxyisoflavone inhibits HCT-116 human colon cancer cell proliferation by targeting CDK1 and CDK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Senescence-Associated β-Galactosidase Detection in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for quantifying SA-β-gal activity as a measure of senescence in islets of a mouse model of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Downstream Effects of AG-024322 on pRb: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of AG-024322, a potent pan-cyclin-dependent kinase (CDK) inhibitor, and its downstream effects on the retinoblastoma protein (pRb). This document contrasts this compound with other notable CDK inhibitors, presenting available experimental data and detailed methodologies to aid in research and development.
This compound is a potent, ATP-competitive inhibitor of several key cell cycle kinases, including CDK1, CDK2, and CDK4, with Ki values in the low nanomolar range (1-3 nM).[1][2] Its mechanism of action involves blocking the phosphorylation of cellular proteins that are critical for cell cycle progression, such as the retinoblastoma protein (pRb).[2][3] By inhibiting CDKs, this compound prevents the hyperphosphorylation of pRb, keeping it in its active, hypophosphorylated state where it binds to E2F transcription factors and represses the transcription of genes required for the G1 to S phase transition. This leads to cell cycle arrest and has been shown to induce apoptosis in various tumor cell lines.[2]
Preclinical studies demonstrated that this compound exhibits broad-spectrum anti-proliferative activity in multiple human tumor cell lines, with IC50 values for growth inhibition typically ranging from 30 to 200 nM.[2] In vivo, this compound has shown significant anti-tumor efficacy in various human tumor xenograft models, with a clear correlation between drug exposure, inhibition of pRb phosphorylation, and tumor growth inhibition.[3] However, a Phase I clinical trial for this compound in patients with advanced solid tumors was terminated.[4] The specific reasons for this termination are not publicly detailed, though one source mentions an "inability of the compound to effectively discriminate from other treatment".[4]
This guide offers a comparison of this compound with the approved CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib, which are now standard-of-care in certain breast cancer subtypes. While direct head-to-head experimental data on the downstream effects on pRb are limited for the discontinued this compound, this comparison is based on available preclinical data for all compounds.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note the differences in the CDKs targeted by each inhibitor.
| Inhibitor | Target CDKs | Ki (nM) | IC50 (nM) - Cell Proliferation |
| This compound | CDK1, CDK2, CDK4 | 1-3[1][2] | 120 (HCT-116)[1] |
| Palbociclib | CDK4, CDK6 | CDK4: 11, CDK6: 16 | Varies by cell line |
| Ribociclib | CDK4, CDK6 | CDK4: 10, CDK6: 39 | Varies by cell line |
| Abemaciclib | CDK4, CDK6 | CDK4: 2, CDK6: 10 | Varies by cell line |
Experimental Protocols
Assessing the downstream effects of CDK inhibitors on pRb phosphorylation is a critical step in their preclinical evaluation. The following is a detailed protocol for a key experiment, Western blotting, used to quantify the levels of phosphorylated pRb (p-pRb) and total pRb in cell lysates after treatment with a CDK inhibitor.
Western Blot Protocol for Assessing pRb Phosphorylation
1. Cell Culture and Treatment:
-
Culture chosen cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of the CDK inhibitor (e.g., this compound, Palbociclib) for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and perform sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated pRb at a particular site (e.g., anti-phospho-Rb (Ser807/811)) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
To assess total pRb levels, the same membrane can be stripped and re-probed with a primary antibody for total pRb, or a parallel blot can be run.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the p-pRb band to the corresponding total pRb band for each sample to determine the relative level of pRb phosphorylation.
Mandatory Visualization
The following diagrams illustrate the pRb signaling pathway and a typical experimental workflow for assessing the effects of CDK inhibitors.
Caption: The pRb signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing pRb phosphorylation.
References
- 1. The Renaissance of Cyclin Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: Recent advances of cell cycle inhibitor therapies for pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
AG-024322 as a Positive Control for CDK Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AG-024322 with other well-established pan-cyclin-dependent kinase (CDK) inhibitors, positioning it as a potent positive control for CDK inhibition studies. The information presented herein is supported by experimental data and detailed protocols to assist researchers in designing and interpreting their experiments.
Introduction to this compound
This compound is a potent, ATP-competitive pan-CDK inhibitor with high affinity for CDK1, CDK2, and CDK4.[1] Its ability to broadly inhibit key cell cycle kinases makes it an excellent positive control for experiments investigating CDK-dependent processes. This guide will compare its activity with other commonly used pan-CDK inhibitors, namely Flavopiridol, Roscovitine, and Dinaciclib.
Comparative Inhibitory Activity
The following table summarizes the inhibitory potency of this compound and other pan-CDK inhibitors against a panel of cyclin-dependent kinases. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values, have been compiled from various sources. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: Comparison of Inhibitory Activity (IC50/Ki in nM)
| Inhibitor | CDK1 | CDK2 | CDK4 | CDK5 | CDK7 | CDK9 | Reference(s) |
| This compound | 1-3 (Ki) | 1-3 (Ki) | 1-3 (Ki) | - | - | - | [1] |
| Flavopiridol | 100 | 100 | 100 | - | - | 20-100 | [2][3] |
| Roscovitine | 650 | 700 | >100,000 | 200 | 460 | 600 | [4][5] |
| Dinaciclib | 3 | 1 | - | 1 | - | 4 | [6][7][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to serve as a guide for researchers.
1. Biochemical CDK Inhibition Assay
This protocol outlines a typical in vitro kinase assay to determine the IC50 value of a test compound.
-
Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK1/Cyclin B, CDK2/Cyclin A, CDK4/Cyclin D1)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Substrate (e.g., Histone H1 for CDK1/2, Rb-CTF for CDK4)
-
ATP (radiolabeled [γ-33P]ATP or for non-radioactive methods, unlabeled ATP)
-
Test compound (e.g., this compound) and DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (Promega) for non-radioactive detection
-
96-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound or DMSO to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction according to the detection method (e.g., by adding ADP-Glo™ Reagent).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Cell-Based CDK Inhibition Assay (Cell Proliferation)
This protocol describes a method to assess the anti-proliferative effect of a CDK inhibitor on a cancer cell line.
-
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
Test compound (e.g., this compound) and DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well clear-bottom plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the CDK signaling pathway in the cell cycle and a typical experimental workflow for screening CDK inhibitors.
Caption: Simplified CDK signaling pathway in the cell cycle.
Caption: High-throughput screening workflow for CDK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cyclin dependent kinase 9 by dinaciclib suppresses cyclin B1 expression and tumor growth in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
AG-024322: A Comparative Analysis of Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
AG-024322 is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative activity. This guide provides a comparative analysis of its kinase selectivity, based on available data, and outlines standard experimental protocols for assessing kinase inhibitor specificity.
Kinase Inhibition Profile of this compound
| Kinase Target | Ki (nM) | Reference |
| CDK1 | 1-3 | [1] |
| CDK2 | 1-3 | [1] |
| CDK4 | 1-3 | [1] |
| Other Kinases | Data not publicly available |
Note: The lack of comprehensive public data on the cross-reactivity of this compound with a wide range of kinases necessitates that researchers independently assess its selectivity for their specific applications.
Experimental Protocols
To determine the selectivity of a kinase inhibitor like this compound, a variety of biochemical assays can be employed. Below are detailed methodologies for two common approaches: a radiometric kinase assay and a fluorescence resonance energy transfer (FRET)-based assay.
Radiometric Kinase Assay Protocol
This method directly measures the incorporation of a radiolabeled phosphate from [γ-32P]ATP onto a substrate by the kinase.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound (or other test inhibitor)
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, and varying concentrations of the inhibitor (this compound) in the kinase reaction buffer. A no-inhibitor control is essential.
-
Initiation: Start the reaction by adding [γ-32P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP to ensure sensitive detection of competitive inhibitors.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Termination and Spotting: Stop the reaction by adding a quenching buffer (e.g., phosphoric acid). Spot a small volume of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-32P]ATP.
-
Quantification: Place the dried phosphocellulose paper in scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase inhibition at each inhibitor concentration relative to the no-inhibitor control. Calculate the IC50 value by fitting the data to a dose-response curve.
LanthaScreen™ Eu Kinase Binding Assay (A FRET-based method)
This assay measures the binding of a fluorescently labeled tracer to the kinase, which can be competed off by an inhibitor.
Materials:
-
Purified, tagged kinase (e.g., GST-tagged)
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
This compound (or other test inhibitor)
-
Kinase buffer
-
384-well microplate
-
TR-FRET-capable plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the test inhibitor, the kinase/Eu-antibody mixture, and the tracer at concentrations that are multiples of the final desired assay concentration.
-
Assay Assembly: In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase/Eu-antibody mixture to all wells.
-
Add the tracer to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.
-
Detection: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). A decrease in the FRET signal indicates displacement of the tracer by the inhibitor. Determine the IC50 value from the dose-response curve.
Visualizations
Experimental Workflow for Kinase Profiling
Caption: A generalized workflow for determining the selectivity of a kinase inhibitor.
CDK-Mediated Cell Cycle Regulation
Caption: Key CDK-cyclin complexes driving the eukaryotic cell cycle.
References
Navigating the Potential of AG-024322 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
AG-024322, a potent, ATP-competitive pan-cyclin-dependent kinase (CDK) inhibitor, has demonstrated broad-spectrum anti-tumor activity in preclinical models by targeting CDK1, CDK2, and CDK4.[1] These kinases are crucial regulators of cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. While early clinical development of this compound as a monotherapy was discontinued after a Phase I trial failed to meet its primary endpoint, the underlying mechanism of targeting multiple CDKs holds significant therapeutic potential, particularly in combination with other anticancer agents. This guide provides a comparative overview of potential combination strategies for this compound, drawing insights from preclinical data and studies on other CDK inhibitors that share a similar mechanism of action.
Mechanism of Action: A Multi-Pronged Attack on the Cell Cycle
This compound exerts its anti-neoplastic effects by selectively inhibiting CDK1, CDK2, and CDK4, key enzymes that drive the cell through critical checkpoints in its division cycle.[1]
-
CDK4/6 Inhibition: In the G1 phase, mitogenic signals activate CDK4 and CDK6, which then phosphorylate the retinoblastoma protein (Rb). This phosphorylation releases the E2F transcription factor, allowing for the expression of genes necessary for DNA replication and entry into the S phase. By inhibiting CDK4, this compound can prevent Rb phosphorylation, leading to a G1 cell cycle arrest.[2]
-
CDK2 Inhibition: CDK2 is essential for the G1-S transition and S phase progression.[3][4] Its inhibition by this compound can halt the cell cycle at this critical juncture, preventing DNA synthesis.
-
CDK1 Inhibition: CDK1 is the primary driver of the G2-M transition and is essential for mitosis.[3] Inhibition of CDK1 can cause cells to arrest in the G2 phase and prevent them from entering mitosis.
This multi-targeted approach suggests that this compound could be effective in a broad range of cancers where these CDK pathways are dysregulated.
Caption: this compound inhibits CDK1, 2, and 4, leading to cell cycle arrest at multiple phases.
Preclinical Performance of this compound as a Single Agent
Preclinical studies have demonstrated the potent anti-proliferative activity of this compound across various human tumor xenograft models.
| Parameter | Value | Cell Line/Model | Reference |
| Ki (CDK1, CDK2, CDK4) | 1-3 nM | N/A | |
| IC50 (Cellular Assay) | 120 nM | HCT-116 | [5] |
| TC50 (Human PBMCs) | 1.4 µM | Human PBMCs | [5] |
| Tumor Growth Inhibition (TGI) | 32% - 86.4% | Various Human Tumor Xenografts | [5] |
| TGI in MV522 Tumor Model | 65% | MV522 | [5] |
| No-Adverse-Effect Level (NAEL) in Monkeys | 2 mg/kg | Cynomolgus Monkeys |
Potential Combination Therapy Strategies
Given its mechanism of action, this compound could potentially be combined with various classes of anti-cancer agents to enhance efficacy and overcome resistance. The following table outlines potential combination strategies based on the known roles of CDKs and data from other CDK inhibitors.
| Combination Partner Class | Rationale for Combination | Potential Biomarkers for Patient Selection | Supporting Evidence from Similar CDK Inhibitors |
| Chemotherapy (e.g., Gemcitabine) | CDK inhibitors can induce cell cycle arrest, potentially sensitizing rapidly dividing cells to the cytotoxic effects of chemotherapy. | High proliferation rate (e.g., high Ki-67 expression) | The CDK4/6 inhibitor LY2835219 in combination with gemcitabine enhanced in vivo antitumor activity in Calu-6 xenografts.[2] |
| Targeted Therapies (e.g., Anti-estrogens) | In hormone receptor-positive cancers, CDK4/6 inhibitors can overcome resistance to anti-estrogen therapies. | Estrogen Receptor (ER) positivity, Cyclin D1 amplification | CDK2 and CDK1 inhibitors show potential for treating anti-estrogen-resistant breast cancer.[4] |
| Other Cell Cycle Checkpoint Inhibitors | Co-targeting different phases of the cell cycle could lead to synergistic anti-tumor effects. | Specific cell cycle gene alterations | Concurrent inhibition of CDK2 and CDK4/6 has shown enhanced anti-tumor activity in GIST models.[6] |
| Immunotherapy | CDK inhibitors may modulate the tumor microenvironment and enhance anti-tumor immune responses. | PD-L1 expression, tumor mutational burden | Some studies suggest CDK inhibitors can enhance the efficacy of immune checkpoint blockade. |
Experimental Protocols
Detailed methodologies are crucial for the validation of combination therapies. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Cell Viability and Apoptosis Assays
Objective: To assess the cytotoxic and apoptotic effects of this compound in combination with another therapeutic agent on cancer cell lines.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., GIST cells for CDK2/4/6 co-inhibition studies) at a density of 15,000 cells/well in a 96-well flat-bottomed plate and culture for 24 hours.[6]
-
Treatment: Treat cells with a dose-response matrix of this compound and the combination agent for 48 hours (for apoptosis) or 6 days (for viability).[6]
-
Viability Assay: Assess cell viability using a CellTiter-Glo luminescence assay.[6]
-
Apoptosis Assay: Measure apoptosis using a Caspase-Glo 3/7 luminescence assay.[6]
-
Data Analysis: Calculate IC50 values and combination indices to determine synergistic, additive, or antagonistic effects.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another agent in a preclinical animal model.
Methodology:
-
Animal Model: Utilize immunodeficient mice bearing subcutaneous human tumor xenografts (e.g., Colo-205).[2]
-
Treatment Groups: Randomize mice into four groups: vehicle control, this compound alone, combination agent alone, and this compound plus the combination agent.
-
Drug Administration: Administer this compound orally and the combination agent via its appropriate route of administration for a defined period (e.g., up to 56 days).[2]
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.[2]
-
Endpoint Analysis: At the end of the study, excise tumors for downstream analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups.
Caption: A generalized workflow for preclinical validation of combination therapies.
Conclusion and Future Directions
While the clinical development of this compound as a single agent was halted, its potent pan-CDK inhibitory activity presents a compelling case for its re-evaluation in combination therapies. Preclinical data from this compound and other CDK inhibitors strongly suggest that rational combinations with chemotherapy, targeted agents, and potentially immunotherapy could unlock significant therapeutic benefits. Future validation studies should focus on identifying synergistic combinations in specific cancer types, guided by robust biomarker strategies to select patient populations most likely to respond. The development of precision combination therapies tailored to the genetic and molecular profiles of individual tumors represents a promising path forward in oncology.[7]
References
- 1. Facebook [cancer.gov]
- 2. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. njms.rutgers.edu [njms.rutgers.edu]
- 4. Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Concurrent inhibition of CDK2 adds to the anti-tumour activity of CDK4/6 inhibition in GIST - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precision Combination Therapies Based on Recurrent Oncogenic Coalterations - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of AG-024322: A Comparative Guide for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor AG-024322, focusing on its selectivity profile in relation to other prominent cyclin-dependent kinase (CDK) inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Comparative Selectivity of Kinase Inhibitors
The following tables summarize the inhibitory activity of this compound and its alternatives. It is important to note the lack of a comprehensive kinome scan for this compound, which limits a direct comparison of its off-target profile with the newer generation inhibitors.
Table 1: Inhibitory Activity of this compound and First-Generation CDK Inhibitors
| Kinase Target | This compound (Ki, nM) | Flavopiridol (IC50, nM) | Roscovitine (IC50, µM) |
| CDK1 | 1-3[1] | 30 | 0.65 |
| CDK2 | 1-3[1] | 40 | 0.7 |
| CDK4 | 1-3[1] | 20-40 | >100 |
| CDK5 | Data not available | --- | 0.16 |
| CDK6 | Data not available | 60 | >100 |
| CDK7 | Data not available | 875 | ~0.7 |
| CDK9 | Data not available | 20 | ~0.7 |
Table 2: Inhibitory Activity and Selectivity of Second-Generation CDK4/6 Inhibitors
| Kinase Target | Palbociclib (IC50, nM) | Ribociclib (IC50, nM) | Abemaciclib (IC50, nM) |
| CDK4/cyclin D1 | 11 | 10 | 2 |
| CDK6/cyclin D3 | 15 | 39 | 10 |
| KinomeScan Profile (at 1µM) | Highly selective for CDK4/6 | Highly selective for CDK4/6 | Shows affinity for other kinases beyond CDK4/6 |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's activity, it is crucial to visualize the signaling pathways it targets and the experimental workflows used for its assessment.
References
Validating the Mechanism of AG-024322: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
Understanding the Mechanism of AG-024322
This compound is a potent, ATP-competitive pan-CDK inhibitor that selectively targets CDK1, CDK2, and CDK4.[1][2] These kinases are crucial regulators of cell cycle progression. By inhibiting these CDKs, this compound is designed to induce cell cycle arrest and apoptosis in cancer cells, thereby exhibiting broad-spectrum anti-tumor activity.[1][3]
dot
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for AG-024322
For Immediate Implementation by Laboratory Personnel
This document provides essential guidance on the safe and compliant disposal of AG-024322, a potent, second-generation cyclin-dependent kinase (CDK) inhibitor. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. This compound's mechanism of action, which involves the inhibition of CDK1, CDK2, and CDK4, leads to cell-cycle arrest and apoptosis, classifying it as a cytotoxic compound.[1][2] Therefore, all waste generated during its handling and use must be treated as hazardous cytotoxic waste.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal.
| Property | Value |
| CAS Number | 837364-57-5[1] |
| Molecular Formula | C23H20F2N6[1] |
| Molecular Weight | 418.44 g/mol [1] |
| Appearance | Powder[1] |
| Storage (Powder) | 2 years at -20°C[1] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C[1] |
Step-by-Step Disposal Protocol
The following procedures are mandatory for the disposal of all materials contaminated with this compound.
1. Segregation of Waste:
-
Immediately segregate all this compound waste from non-hazardous laboratory trash.
-
This includes unused or expired compounds, contaminated personal protective equipment (PPE), labware (e.g., pipette tips, tubes, flasks), and any solutions containing the compound.
2. Waste Containment:
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-proof container.
-
This container must be clearly labeled "Cytotoxic Liquid Waste" with the full chemical name (this compound).
-
Do not dispose of liquid this compound waste down the drain.[5]
-
-
Sharps Waste:
3. Labeling and Storage:
-
Ensure all waste containers are clearly and accurately labeled with "Cytotoxic Waste" and the name of the compound (this compound).
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected for final disposal.
4. Final Disposal:
-
The primary and recommended method for the final disposal of cytotoxic waste is incineration by a licensed hazardous waste disposal company.[4]
-
In some cases, chemical neutralization may be an alternative, but this should only be performed by trained personnel following a validated protocol.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the cytotoxic waste.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations to ensure safety from handling to disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Signaling Pathway Inhibition by this compound
This compound is a potent pan-CDK inhibitor targeting key regulators of the cell cycle. Understanding this mechanism underscores the importance of treating this compound as a hazardous substance.
Caption: this compound inhibits CDKs, leading to cell cycle arrest and apoptosis.
References
Safeguarding Researchers: A Comprehensive Guide to Handling AG-024322
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling, storage, and disposal of AG-024322, a potent pan-CDK inhibitor. All personnel must adhere to these procedures to mitigate risks associated with this cytotoxic compound.
This compound is a powerful research compound that targets cyclin-dependent kinases (CDKs) 1, 2, and 4, key regulators of the cell cycle. Due to its mechanism of action, it possesses cytotoxic properties and requires stringent handling protocols to ensure the safety of laboratory personnel and the environment. This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans necessary for working with this compound.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. These recommendations are based on best practices for handling potent and cytotoxic compounds.
| Task | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Disposable, solid-front lab coat with tight cuffs- Double nitrile gloves (outer pair with extended cuffs)- ANSI Z87.1 certified safety glasses with side shields- Face shield- NIOSH-approved N95 or higher-level respirator |
| Solution Preparation and Handling | - Disposable, solid-front lab coat with tight cuffs- Double nitrile gloves- ANSI Z87.1 certified safety glasses with side shields |
| Cell Culture and In Vitro Assays | - Disposable lab coat- Nitrile gloves- ANSI Z87.1 certified safety glasses |
| Spill Cleanup | - Disposable, chemical-resistant coveralls- Double nitrile gloves (heavy-duty)- Chemical splash goggles and face shield- NIOSH-approved respirator with appropriate cartridges |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational workflow is critical to minimize exposure risk. The following diagram illustrates the recommended procedure for handling this compound from receipt to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
